N-(Azido-PEG3)-N-Boc-PEG3-acid
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N4O10/c1-22(2,3)36-21(29)26(6-10-32-14-18-34-16-12-30-8-4-20(27)28)7-11-33-15-19-35-17-13-31-9-5-24-25-23/h4-19H2,1-3H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQHJMLHBMSXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(Azido-PEG3)-N-Boc-PEG3-acid: A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG3)-N-Boc-PEG3-acid is a heterobifunctional linker molecule that has garnered significant attention in the field of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This guide provides a comprehensive overview of this compound, its physicochemical properties, its application in PROTAC synthesis, and detailed experimental protocols.
This molecule's unique architecture, featuring a terminal azide (B81097) group, a Boc-protected amine, and a carboxylic acid, connected by flexible polyethylene (B3416737) glycol (PEG) chains, makes it an invaluable tool for conjugating different molecular entities. The azide and carboxylic acid moieties serve as orthogonal handles for covalent modification, while the PEG spacer enhances solubility and provides optimal spatial orientation for biological activity.
Physicochemical Properties
The utility of this compound as a linker is underpinned by its distinct chemical features. Below is a summary of its key quantitative data, compiled from various suppliers. It is important to note that slight variations in these values may exist between different commercial sources.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₄₂N₄O₁₀ | [1] |
| Molecular Weight | 522.6 g/mol | [1] |
| Purity | Typically ≥95% | [2] |
| Appearance | White to off-white solid or oil | N/A |
| Solubility | Soluble in water, DMSO, DCM, and DMF | [3] |
| Storage Conditions | -20°C for long-term storage | [3] |
Core Applications in Drug Discovery: PROTAC Synthesis
The primary application of this compound is as a linker in the synthesis of PROTACs. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer but plays a crucial role in determining the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the POI and the E3 ligase.
The functional groups of this compound allow for a modular and efficient assembly of PROTACs. The carboxylic acid can be readily coupled to an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VH032 for VHL) using standard amide bond formation chemistry. The azide group serves as a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach an alkyne-modified ligand for the target protein. The Boc-protected amine offers a further point for modification after deprotection.
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
A well-studied example of PROTAC-mediated protein degradation is the targeting of Bromodomain-containing protein 4 (BRD4), a transcriptional coactivator implicated in various cancers. BRD4 binds to acetylated histones and recruits transcriptional machinery to drive the expression of oncogenes like c-MYC.[4] PROTACs designed to target BRD4, such as ARV-825, utilize a BRD4 inhibitor (e.g., JQ1) linked to an E3 ligase ligand.[4]
The following diagram illustrates the general mechanism of a BRD4-targeting PROTAC.
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
Experimental Protocols
The following sections provide detailed, exemplary protocols for the synthesis of a BRD4-targeting PROTAC using an azido-PEG-acid linker and the subsequent biological evaluation of its activity.
Part 1: Synthesis of a BRD4-Targeting PROTAC
This protocol outlines the synthesis of a hypothetical BRD4 PROTAC, herein named "BRD4-Degrader-1," using this compound as the linker. The synthesis involves two main steps: 1) amide coupling of the linker to an E3 ligase ligand, and 2) a CuAAC click chemistry reaction to attach the alkyne-modified BRD4 ligand.
Workflow for PROTAC Synthesis
Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.
Step 1: Amide Coupling of this compound with an Amine-Functionalized E3 Ligase Ligand
-
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminothalidomide) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the azide-linker-E3 ligase ligand conjugate.
-
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Azide-linker-E3 ligase ligand conjugate from Step 1 (1.0 eq)
-
Alkyne-functionalized BRD4 ligand (e.g., a JQ1 derivative with a terminal alkyne) (1.1 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.5 eq)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, 0.1 eq)
-
Solvent (e.g., a mixture of DMSO and water)
-
-
Procedure:
-
Dissolve the azide-linker-E3 ligase ligand conjugate and the alkyne-functionalized BRD4 ligand in the solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the CuSO₄ solution (and TBTA if used) to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude reaction mixture can be purified by preparative HPLC to yield the final PROTAC, BRD4-Degrader-1.
-
The purified PROTAC should be characterized by LC-MS and NMR to confirm its identity and purity.
-
Part 2: Biological Evaluation of BRD4-Degrader-1
Western Blot for BRD4 Degradation
This protocol is to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cellular context.
-
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MCF-7)
-
BRD4-Degrader-1
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Cell lysis buffer
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of BRD4-Degrader-1 (e.g., 1 nM to 10 µM) for a set time (e.g., 24 hours). Include a DMSO-treated control and a co-treatment with MG132 to confirm proteasome-dependent degradation.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control and compare the levels in the treated samples to the vehicle control to determine the extent of degradation.
-
Conclusion
This compound is a highly valuable and versatile chemical tool for the construction of complex bioconjugates, most notably PROTACs. Its well-defined structure and orthogonal reactive handles facilitate a modular and efficient synthetic approach, enabling the rapid generation and optimization of potent protein degraders. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this linker in their drug discovery and chemical biology endeavors. As the field of targeted protein degradation continues to expand, the demand for sophisticated and reliable linkers like this compound is expected to grow, further solidifying its importance in the development of next-generation therapeutics.
References
An In-depth Technical Guide to N-(Azido-PEG3)-N-Boc-PEG3-acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, N-(Azido-PEG3)-N-Boc-PEG3-acid. This polyethylene (B3416737) glycol (PEG)-based molecule is a valuable tool in bioconjugation, drug delivery, and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). Its unique trifunctional nature, featuring an azide (B81097) group for "click" chemistry, a Boc-protected amine for controlled conjugation, and a carboxylic acid for amide bond formation, offers a versatile platform for the assembly of complex biomolecular constructs.
Core Structure and Chemical Properties
This compound is a branched PEG derivative. The molecule consists of two PEG3 arms attached to a central nitrogen atom. One arm terminates in an azide group (N₃), while the other contains a tert-butyloxycarbonyl (Boc) protected amine. The central nitrogen is further functionalized with a propionic acid moiety, providing a terminal carboxylic acid.
The presence of these three distinct functional groups allows for orthogonal or sequential conjugation strategies, making it a highly adaptable linker for various applications in drug development and chemical biology.
Physicochemical Properties
Quantitative data for this compound and its common variants are summarized in the table below. This information is critical for designing and executing experimental protocols.
| Property | N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid | N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-acid | N-(Azido-PEG3)-N-Boc-PEG3-NHS ester |
| Molecular Formula | C₂₉H₅₅N₅O₁₃ | C₃₀H₅₉N₅O₁₃ | C₂₆H₄₅N₅O₁₂ |
| Molecular Weight | 681.8 g/mol [1] | 697.8 g/mol [2] | 619.7 g/mol [3] |
| CAS Number | 2183440-74-4[1] | 2919483-55-7[2] | 2112731-51-6[3] |
| Purity | Typically ≥95% - 98%[1] | Typically ≥98%[2] | Typically ≥98%[3] |
| Appearance | Solid or oil | Solid or oil | Solid |
| Storage Conditions | -20°C, desiccated[1][2] | -20°C, desiccated[2] | -20°C, desiccated[3] |
| Solubility | Water, DMSO, DCM, DMF[1][2] | Water, DMSO, DCM, DMF[2] | Soluble in organic solvents |
Key Functional Groups and Their Reactivity
The versatility of this compound stems from its three key functional groups, each enabling a specific type of chemical transformation. The strategic use of these functionalities allows for the precise assembly of complex molecules.
Azide Group for Click Chemistry
The terminal azide group is a key component for "click" chemistry reactions, which are known for their high efficiency, specificity, and biocompatibility.[4] This functionality allows for:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with strained alkynes, such as DBCO or BCN, which is particularly useful for conjugations in biological systems where copper toxicity is a concern.[5]
Boc-Protected Amine for Sequential Conjugation
The amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield a primary amine. This allows for a staged conjugation strategy, where other parts of the molecule are assembled before exposing the reactive amine for further functionalization.
Carboxylic Acid for Amide Bond Formation
The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), or uronium-based reagents like HATU. This functionality is frequently used to conjugate the linker to proteins, peptides, or other molecules containing accessible amine groups.
Experimental Protocols
The following sections provide generalized protocols for the key reactions involving this compound. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcome.
Amide Coupling of the Carboxylic Acid
This protocol describes the conjugation of the carboxylic acid moiety to a primary amine-containing molecule.
References
- 1. N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, 2183440-74-4 | BroadPharm [broadpharm.com]
- 2. N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-acid | BroadPharm [broadpharm.com]
- 3. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-acid | AxisPharm [axispharm.com]
Synthesis Pathway for N-(Azido-PEG3)-N-Boc-PEG3-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a feasible multi-step synthesis pathway for N-(Azido-PEG3)-N-Boc-PEG3-acid, a valuable bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The synthesis commences with the commercially available starting material N-Boc-N,N-bis(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amine and proceeds through a three-step sequence involving selective mono-mesylation, azidation, and subsequent oxidation.
Synthesis Strategy
The synthetic approach is designed to selectively modify the two terminal hydroxyl groups of the starting diol. The core of the strategy lies in the controlled mono-mesylation of one hydroxyl group, transforming it into a good leaving group. This is followed by a nucleophilic substitution with sodium azide (B81097) to introduce the azide functionality. The remaining hydroxyl group is then oxidized to a carboxylic acid to yield the final product. Careful control of reaction conditions, particularly during the mono-mesylation step, is crucial to maximize the yield of the desired monosubstituted intermediate and minimize the formation of the disubstituted byproduct.
Experimental Protocols
Step 1: Selective Mono-mesylation of N-Boc-N,N-bis(PEG3-OH)
This step aims to selectively convert one of the two primary hydroxyl groups of N-Boc-N,N-bis(PEG3-OH) into a mesylate, a good leaving group for the subsequent azidation step. Achieving mono-substitution is critical and can be promoted by using a substoichiometric amount of methanesulfonyl chloride and carefully controlling the reaction temperature.
Materials:
-
N-Boc-N,N-bis(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amine (N-Boc-N,N-bis(PEG3-OH))
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve N-Boc-N,N-bis(PEG3-OH) (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1-1.5 eq.) to the stirred solution.
-
Slowly add a solution of methanesulfonyl chloride (0.8-1.0 eq.) in anhydrous DCM dropwise to the reaction mixture over a period of 1-2 hours. The substoichiometric amount of MsCl is intended to favor mono-mesylation.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (or optimal conversion to the mono-mesylated product), quench the reaction by adding cold water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient elution (e.g., ethyl acetate (B1210297) in hexanes) to separate the desired mono-mesylated product from unreacted starting material and the di-mesylated byproduct.
Step 2: Azidation of N-(MsO-PEG3)-N-Boc-PEG3-OH
The mesylated intermediate is converted to the corresponding azide via a nucleophilic substitution reaction with sodium azide.
Materials:
-
N-(MsO-PEG3)-N-Boc-PEG3-OH (from Step 1)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the purified mono-mesylated product (1.0 eq.) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5-3.0 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(Azido-PEG3)-N-Boc-PEG3-OH. The product may be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., NMR, LC-MS).
Step 3: Oxidation of N-(Azido-PEG3)-N-Boc-PEG3-OH to this compound
The final step involves the oxidation of the remaining primary alcohol to a carboxylic acid using Jones reagent.
Materials:
-
N-(Azido-PEG3)-N-Boc-PEG3-OH (from Step 2)
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-(Azido-PEG3)-N-Boc-PEG3-OH (1.0 eq.) in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. A color change from orange/red to green is typically observed. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropanol until the orange/red color disappears and a green precipitate forms.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with DCM or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
If necessary, the final product can be purified by silica gel column chromatography.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis. Please note that yields are estimates and can vary based on reaction scale and optimization.
| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) | Purity (%) |
| 1 | Mono-mesylation | N-Boc-N,N-bis(PEG3-OH) | Methanesulfonyl chloride, Triethylamine | N-(MsO-PEG3)-N-Boc-PEG3-OH | 40-60 | >95 (after purification) |
| 2 | Azidation | N-(MsO-PEG3)-N-Boc-PEG3-OH | Sodium azide | N-(Azido-PEG3)-N-Boc-PEG3-OH | >90 | >95 |
| 3 | Oxidation | N-(Azido-PEG3)-N-Boc-PEG3-OH | Jones reagent | This compound | 70-90 | >95 (after purification) |
Mandatory Visualization
The following diagram illustrates the complete synthesis workflow for this compound.
Caption: Synthesis workflow for this compound.
An In-depth Technical Guide to N-(Azido-PEG3)-N-Boc-PEG3-acid (CAS Number 2112731-52-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG3)-N-Boc-PEG3-acid is a heterobifunctional linker molecule that has emerged as a valuable tool in the fields of bioconjugation and drug development. Its unique architecture, featuring an azide (B81097) group, a Boc-protected amine, and a carboxylic acid, all connected by flexible polyethylene (B3416737) glycol (PEG) spacers, enables the precise and efficient linkage of different molecular entities. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Properties and Data
This compound is a branched PEG derivative that offers a versatile platform for multistep conjugation strategies. The terminal azide group allows for bioorthogonal ligation via "click chemistry," the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for further functionalization, and the terminal carboxylic acid is readily available for amide bond formation. The PEG spacers enhance solubility and reduce steric hindrance of the resulting conjugates.
| Property | Value | Source(s) |
| CAS Number | 2112731-52-7 | |
| Molecular Formula | C₂₂H₄₂N₄O₁₀ | |
| Molecular Weight | 522.59 g/mol | |
| Appearance | White solid or liquid | |
| Purity | ≥95% | |
| Storage Conditions | -20°C, sealed, dry | |
| Solubility | Soluble in DMSO, DCM, DMF, and Water |
Key Applications in Drug Development
The unique trifunctional nature of this compound makes it a highly adaptable linker for the construction of complex biomolecules. Its primary applications lie in the development of targeted therapeutics.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] this compound serves as a versatile linker to connect a target protein-binding ligand to an E3 ligase-binding ligand. The azide and carboxylic acid functionalities can be used for sequential or orthogonal conjugation to these two ligands, while the Boc-protected amine offers a further point for modification or to modulate the linker's properties. The PEGylated nature of the linker can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[2]
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker plays a critical role in the stability and efficacy of an ADC. This compound can be employed to conjugate a cytotoxic drug to an antibody. For instance, the carboxylic acid can be activated to react with lysine (B10760008) residues on the antibody, and the azide group can then be used to attach an alkyne-modified drug via click chemistry. This approach allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR).
Experimental Protocols and Methodologies
While specific experimental conditions will vary depending on the substrates and desired final product, the following sections provide detailed methodologies for the key reactions involving this compound.
Amide Bond Formation via Carboxylic Acid Activation
The terminal carboxylic acid of this compound can be coupled to a primary amine-containing molecule (e.g., a protein ligand, an antibody, or another linker) using standard peptide coupling reagents.
Materials:
-
This compound
-
Amine-containing molecule
-
Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DCC (N,N'-Dicyclohexylcarbodiimide)
-
Anhydrous, amine-free solvent (e.g., DMF or DCM)
-
Tertiary base (e.g., DIPEA or triethylamine)
Protocol:
-
Dissolve this compound in the anhydrous solvent.
-
Add the coupling agent (e.g., 1.2 equivalents of EDC) and an activator (e.g., 1.2 equivalents of NHS or HOBt) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing molecule (1.0 equivalent) and the tertiary base (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product using an appropriate method, such as column chromatography or preparative HPLC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
The azide group of this compound can be efficiently reacted with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.
Materials:
-
Azide-functionalized molecule (e.g., the product from the amide coupling step)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Solvent system (e.g., a mixture of a polar organic solvent like DMSO or DMF and water)
Protocol:
-
Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of the copper(I) catalyst by mixing CuSO₄ and sodium ascorbate (B8700270) in water.
-
Add the copper(I) catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature for 1-12 hours. The reaction is often rapid and can be monitored by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified by methods such as column chromatography, preparative HPLC, or precipitation.
Boc Deprotection
The Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed under acidic conditions to yield a free primary amine, which can then be used for further conjugation.
Materials:
-
Boc-protected compound
-
Acidic solution (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in dioxane)
-
Solvent (e.g., DCM)
Protocol:
-
Dissolve the Boc-protected compound in the solvent.
-
Add the acidic solution (e.g., a 20-50% solution of TFA in DCM) to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, the acid is removed by evaporation under reduced pressure, often with co-evaporation from a neutral solvent like DCM or methanol (B129727) to ensure complete removal. The resulting amine salt can be used directly or neutralized with a base for subsequent reactions.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual pathways involving this compound.
PROTAC Synthesis Workflow
References
An In-depth Technical Overview of N-(Azido-PEG3)-N-Boc-PEG3-acid
This guide provides a detailed analysis of the physicochemical properties of N-(Azido-PEG3)-N-Boc-PEG3-acid, a branched PEG derivative utilized in bioconjugation and drug delivery applications. The information is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The nomenclature for PEGylated compounds can vary between suppliers, leading to different molecules with similar names. Based on the chemical name provided, the most direct structural interpretation corresponds to the specifications detailed below. It is crucial for researchers to verify the molecular formula and structure from the specific supplier to ensure accuracy in their experimental design.
A summary of the key quantitative data for this compound is presented in the table below[1].
| Property | Value |
| Molecular Weight | 522.6 g/mol |
| Molecular Formula | C₂₂H₄₂N₄O₁₀ |
| Functional Groups | Azide (B81097) (-N₃), Boc-protected Amine, Carboxylic Acid (-COOH) |
Note: Similar chemical names may refer to different structures. For example, a related compound, N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, has a molecular weight of 681.8 g/mol and a formula of C₂₉H₅₅N₅O₁₃[2][3]. Another variant, N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-acid, has a molecular weight of 697.8 g/mol and a formula of C₃₀H₅₉N₅O₁₃[4][5][6].
Molecular Structure and Functionality
The structure of this compound is designed to be a trifunctional linker. The diagram below illustrates the relationship between the compound's name and its functional components.
Caption: Functional components of this compound.
The azide group facilitates covalent conjugation to alkyne-modified molecules via "Click Chemistry." The carboxylic acid can form stable amide bonds with primary amines, often found in proteins and peptides, using standard carbodiimide (B86325) chemistry (e.g., EDC, DCC)[1]. The Boc (tert-butoxycarbonyl) group protects a primary amine, which can be deprotected under acidic conditions to allow for further sequential conjugation[1].
Experimental Protocols: Determination of Molecular Weight
The molecular weight of a compound like this compound is determined using established analytical techniques. The theoretical molecular weight is calculated from the molecular formula, while the experimental value is typically confirmed via mass spectrometry.
Principle of Mass Spectrometry (MS) for Molecular Weight Confirmation:
Mass spectrometry is a primary technique for measuring the molecular weight of a substance. The process involves ionizing the chemical compound and then measuring the mass-to-charge ratio (m/z) of the resulting ions. For large molecules like PEGs, electrospray ionization (ESI) is a common method.
The general workflow for this determination is as follows:
Caption: Workflow for calculating theoretical molecular weight.
-
Sample Preparation: The compound is dissolved in a suitable solvent.
-
Ionization: The sample solution is introduced into the mass spectrometer, where it is aerosolized and ionized (e.g., by ESI), forming charged molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum is analyzed. The peak corresponding to the molecular ion (or a related adduct) confirms the molecular weight of the compound. The experimentally determined value is compared against the theoretical calculation to confirm the identity and purity of the substance.
References
- 1. This compound|COA [dcchemicals.com]
- 2. N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, 2183440-74-4 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-acid | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-acid_新研博美 [xinyanbm.com]
Solubility of N-(Azido-PEG3)-N-Boc-PEG3-acid in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-(Azido-PEG3)-N-Boc-PEG3-acid, a bifunctional PEG derivative commonly utilized as a linker in the development of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, storage, and application in complex synthetic workflows.
While precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide extrapolates its likely solubility profile based on the well-established properties of polyethylene (B3416737) glycol (PEG) and its derivatives.
General Solubility Profile of PEG Derivatives
Polyethylene glycol and its derivatives are known for their versatile solubility.[1] They are typically soluble in a range of aqueous and organic solvents.[1][2] The solubility of a specific PEG derivative is influenced by its molecular weight and the nature of its terminal functional groups.[1][2]
General Solubility of PEGs:
-
High Solubility: Water, chloroform, methylene (B1212753) chloride, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2]
-
Moderate to Low Solubility: Alcohols (e.g., ethanol, methanol) and toluene.[2]
-
Insoluble: Ether.[2]
For this compound, the presence of a hydrophilic PEG backbone, a polar carboxylic acid group, a polar azide (B81097) group, and a more hydrophobic Boc protecting group suggests a nuanced solubility profile. The PEG chains and the carboxylic acid will enhance solubility in polar solvents, while the Boc group may increase solubility in less polar organic solvents compared to a non-protected counterpart.
Expected Solubility of this compound
Based on the general principles of PEG solubility, the following table summarizes the expected qualitative solubility of this compound in common organic solvents. It is imperative to note that these are estimations, and experimental verification is strongly recommended.
| Solvent | Abbreviation | Expected Solubility | Rationale |
| Dimethyl Sulfoxide | DMSO | High | Highly polar aprotic solvent, effective at solvating a wide range of compounds, including PEGs.[2] |
| Dimethylformamide | DMF | High | Polar aprotic solvent, commonly used for reactions involving PEGylated molecules.[2] |
| Dichloromethane | DCM | High | A moderately polar solvent capable of dissolving many PEG derivatives.[2] |
| Chloroform | CHCl₃ | High | Similar to DCM, a common solvent for organic synthesis involving PEG linkers.[2] |
| Methanol | MeOH | Moderate | Polar protic solvent; solubility may be slightly lower than in DMSO or DMF.[2] |
| Ethanol | EtOH | Moderate | Similar to methanol, generally a good solvent for PEGs, but less effective than highly polar aprotic solvents.[2] |
| Toluene | - | Low | A non-polar aromatic solvent; solubility of PEGs is generally limited.[2] |
| Diethyl Ether | Et₂O | Insoluble | PEGs are generally not soluble in ether.[2] |
Experimental Protocol: Determining Solubility
To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a compound in a given solvent.
Objective: To determine the concentration at which this compound is fully dissolved in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvents (high purity, anhydrous where necessary)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Visual inspection system (e.g., microscope or clear vials against a contrasting background)
-
Optional: HPLC or UV-Vis spectrophotometer for quantitative analysis
Methodology:
-
Preparation of Stock Solutions (Optional but Recommended):
-
Prepare a concentrated stock solution of the compound in a solvent in which it is known to be highly soluble (e.g., DMSO). This allows for accurate dispensing of small quantities of the solute.
-
-
Serial Dilution Method:
-
Dispense a known volume of the chosen solvent into a series of clear glass vials.
-
Add incrementally increasing amounts of this compound to each vial.
-
Vortex each vial thoroughly for a set period (e.g., 2-5 minutes) to facilitate dissolution.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure saturation is reached.
-
Visually inspect each vial for the presence of undissolved solid material. The highest concentration at which no solid is visible is an approximation of the solubility.
-
-
Quantitative Analysis (for higher accuracy):
-
For the vials that appear to be saturated (containing undissolved solid), centrifuge the samples to pellet the solid.
-
Carefully extract an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration using a calibrated HPLC or UV-Vis method.
-
Logical Workflow and Visualization
The process of handling and utilizing this compound in a typical bioconjugation workflow is predicated on its solubility. The following diagrams illustrate this logical relationship and a general experimental workflow for assessing solubility.
Caption: Logical workflow for the use of this compound in bioconjugation.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the N-(Azido-PEG3)-N-Boc-PEG3-acid Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the N-(Azido-PEG3)-N-Boc-PEG3-acid bifunctional linker, a versatile tool in modern bioconjugation and drug development. We will delve into its chemical properties, functional characteristics, and detailed protocols for its application, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.
Core Concepts and Chemical Properties
This compound is a heterobifunctional linker featuring a branched polyethylene (B3416737) glycol (PEG) backbone. This structure incorporates three distinct functional groups, each enabling a specific and controlled chemical transformation. The PEG component enhances solubility and reduces steric hindrance, making it an ideal spacer for connecting biomolecules.
Key Functional Groups:
-
Azido Group (-N₃): This moiety serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and biocompatible, allowing for the precise attachment of alkyne-containing molecules.
-
Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions to reveal the free amine for subsequent conjugation.
-
Carboxylic Acid (-COOH): This terminal acid group can be activated to form a stable amide bond with primary amines on a target molecule, such as a protein or a small molecule ligand.
Quantitative Data
The following tables summarize the key quantitative data for this compound, compiled from various suppliers.
| Property | Value | Source(s) |
| Molecular Weight | 522.6 g/mol | [1] |
| Molecular Formula | C₂₂H₄₂N₄O₁₀ | [1] |
| CAS Number | 2112731-52-7 | [1] |
| Purity | Typically ≥95% to >98% | [1][2][3] |
| Appearance | White to off-white solid or oil | |
| Storage Conditions | -20°C, desiccated, protected from light | [2] |
| Property | Solvents | Source(s) |
| Solubility | Water, DMSO, DCM, DMF | [2] |
Applications in Bioconjugation and Drug Development
The unique trifunctional nature of this linker makes it particularly valuable in the construction of complex biomolecules. Its primary application lies in the field of targeted protein degradation through the synthesis of PROTACs.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The this compound linker provides the necessary scaffold to connect the target protein ligand and the E3 ligase ligand.
Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section provides detailed methodologies for the key chemical transformations involving the this compound linker.
Amide Coupling of the Carboxylic Acid
This protocol describes the activation of the carboxylic acid moiety and its subsequent reaction with a primary amine-containing molecule (Molecule-NH₂).
Caption: Experimental workflow for amide coupling.
Protocol:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 2-5 equivalents) and N-hydroxysuccinimide (NHS, 2-5 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule in a suitable coupling buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-7.5).
-
Add the activated linker solution to the amine-containing molecule solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a solution of Tris-HCl or hydroxylamine.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.
-
Boc Deprotection of the Amine
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Caption: Experimental workflow for Boc deprotection.
Protocol:
-
Deprotection Reaction:
-
Dissolve the Boc-protected conjugate in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene three times.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction between the azide (B81097) group of the linker and an alkyne-containing molecule.
Caption: Experimental workflow for CuAAC click chemistry.
Protocol:
-
Reaction Setup:
-
Dissolve the azide-containing linker conjugate and the alkyne-containing molecule in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).
-
-
Catalyst Preparation and Addition:
-
Prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄), a reducing agent such as sodium ascorbate, and a copper-chelating ligand (e.g., tris-(benzyltriazolylmethyl)amine - TBTA).
-
Add the catalyst components to the reaction mixture. A typical order of addition is the ligand, followed by CuSO₄, and then sodium ascorbate to reduce Cu(II) to the active Cu(I) species.
-
-
Reaction and Purification:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purify the resulting triazole-linked conjugate using standard chromatographic techniques.
-
Conclusion
The this compound bifunctional linker is a powerful and versatile chemical tool for the synthesis of complex bioconjugates. Its well-defined structure and orthogonal reactive groups allow for a high degree of control in multi-step synthetic strategies. This guide has provided the essential technical information and detailed experimental protocols to facilitate its effective use in research and development, particularly in the burgeoning field of targeted protein degradation.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, 2183440-74-4 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the PEG3 Spacer in N-(Azido-PEG3)-N-Boc-PEG3-acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Azido-PEG3)-N-Boc-PEG3-acid is a heterobifunctional linker molecule playing a pivotal role in modern bioconjugation, medicinal chemistry, and drug delivery. Its unique architecture, featuring a terminal azide (B81097), a Boc-protected amine, and a carboxylic acid, allows for the sequential and orthogonal conjugation of different molecular entities. Central to its function is the branched polyethylene (B3416737) glycol (PEG) spacer, specifically the PEG3 units. This technical guide delves into the core functionalities imparted by the PEG3 spacer, providing a comprehensive overview of its impact on the physicochemical properties and biological applications of the parent molecule and its conjugates. This document will explore the role of the PEG3 spacer in enhancing solubility, providing spatial separation, influencing pharmacokinetic profiles, and enabling the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction
The advent of precision medicine has necessitated the development of sophisticated molecular tools capable of linking disparate chemical and biological entities with high specificity and efficiency. This compound has emerged as a versatile linker in this context. Its three functional groups—an azide for "click" chemistry, a Boc-protected amine for standard amide bond formation, and a carboxylic acid for coupling to amine-containing molecules—provide a powerful platform for modular synthesis.
The polyethylene glycol (PEG) component of this linker is not merely a passive scaffold but an active contributor to the overall performance of the resulting conjugate. The inclusion of two PEG3 chains confers a multitude of desirable properties that are critical for the efficacy of the final bioconjugate in complex biological systems.
Physicochemical Properties and the Role of the PEG3 Spacer
The PEG3 spacer fundamentally influences the physical and chemical characteristics of this compound and its subsequent conjugates.
Enhanced Solubility
One of the most significant contributions of the PEG3 spacer is the enhancement of solubility in both aqueous and organic media.[1] PEG is inherently hydrophilic due to the repeating ethylene (B1197577) glycol units, which can hydrogen bond with water molecules. This property is crucial when working with hydrophobic drugs or biomolecules, preventing aggregation and improving their handling and bioavailability.
Biocompatibility and Reduced Immunogenicity
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to reduce the immunogenicity of therapeutic proteins and other biomolecules. The flexible PEG chains create a hydrophilic cloud around the conjugated molecule, masking potential epitopes and reducing recognition by the immune system. This "stealth" effect can prolong the circulation half-life of the therapeutic agent.
Steric Hindrance and Spatial Separation
The PEG3 spacer provides a defined and flexible arm that physically separates the conjugated molecules. This spatial separation is critical in applications such as PROTACs, where the linker must orient a target protein and an E3 ligase into a productive ternary complex for ubiquitination and subsequent degradation. The length and flexibility of the PEG spacer are key determinants of the efficacy of the resulting PROTAC. Similarly, in ADCs, the spacer ensures that the cytotoxic payload does not interfere with the binding of the antibody to its target antigen.
Quantitative Data
| Property | Value | Source |
| Molecular Weight | 522.6 g/mol | [2] |
| Purity | >98% | [3] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [4] |
| Storage Condition | -20°C | [3] |
Note: The data presented is for N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid and N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, which are structurally similar to this compound and serve as a reasonable proxy for its expected properties.
Experimental Protocols
The trifunctional nature of this compound allows for a variety of conjugation strategies. Below are representative protocols for its use in amide coupling and click chemistry.
General Protocol for Amide Coupling of the Carboxylic Acid Moiety
This protocol describes the activation of the terminal carboxylic acid and its subsequent coupling to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Amine-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4-8.0
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the NHS ester.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
-
Conjugation to Amine-containing Molecule:
-
Dissolve the amine-containing molecule in an appropriate amine-free buffer.
-
Add the activated N-(Azido-PEG3)-N-Boc-PEG3-NHS ester solution to the solution of the amine-containing molecule. The molar ratio will depend on the desired degree of labeling.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate using a size-exclusion chromatography column to remove unreacted linker and byproducts.
-
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide moiety of the linker (after conjugation to a molecule via its carboxylic acid or deprotected amine) and an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Aqueous buffer (e.g., PBS) or a mixture of t-BuOH/H₂O
Procedure:
-
Reaction Setup:
-
Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the chosen solvent system.
-
In a separate vial, prepare a stock solution of CuSO₄ in water.
-
In another vial, prepare a fresh stock solution of sodium ascorbate in water.
-
If using, prepare a stock solution of the copper-chelating ligand in a suitable solvent (e.g., DMSO).
-
-
Click Reaction:
-
To the mixture of the azide and alkyne, add the CuSO₄ solution (typically 0.1 equivalents).
-
Add the ligand solution (if used, typically 0.1-0.5 equivalents).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 0.2-1.0 equivalents).
-
Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the resulting triazole-linked conjugate using an appropriate method, such as SEC, HPLC, or dialysis.
-
Signaling Pathways and Experimental Workflows
The utility of this compound is best illustrated through its application in complex biological systems. A notable example is its use in the development of bispecific imaging agents for prostate cancer.
A derivative, N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, was utilized to synthesize a heterodimer targeting both prostate-specific membrane antigen (PSMA) and neurotensin (B549771) receptor 1 (NTR1). This approach aims to address the heterogeneity of prostate cancer, where the expression of these receptors can vary.
Diagrams
Caption: Workflow for the synthesis and application of a bispecific imaging agent.
Caption: Functional groups and their imparted properties.
Conclusion
The PEG3 spacer in this compound is a critical design element that extends far beyond simple linkage. It is a multifunctional component that enhances solubility, confers biocompatibility, reduces immunogenicity, and provides the necessary spatial arrangement for complex biomolecular interactions. These features make this compound an invaluable tool for researchers in drug development, enabling the creation of sophisticated and effective therapeutic and diagnostic agents. The continued exploration of PEGylated linkers with varying lengths and compositions will undoubtedly lead to further advancements in the field of bioconjugation and targeted medicine.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]
- 3. N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, 2183440-74-4 | BroadPharm [broadpharm.com]
- 4. Development of Bispecific NT-PSMA Heterodimer for Prostate Cancer Imaging: A Potential Approach to Address Tumor Heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to N-(Azido-PEG3)-N-Boc-PEG3-acid: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-(Azido-PEG3)-N-Boc-PEG3-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical in the fields of bioconjugation, drug delivery, and the development of sophisticated therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide details the molecule's properties, commercial availability, and provides specific experimental protocols for its application.
Introduction to this compound
This compound is a branched PEG linker featuring three distinct functional groups: a terminal azide (B81097) (N₃), a tert-butyloxycarbonyl (Boc) protected amine, and a terminal carboxylic acid (-COOH). This trifunctional nature allows for a sequential and controlled conjugation strategy, making it an invaluable tool for linking different molecular entities. The polyethylene glycol (PEG) backbone enhances the solubility and bioavailability of the resulting conjugates while reducing steric hindrance.[1][2]
The key functionalities of this linker are:
-
Azide Group: Enables highly specific and efficient covalent bond formation with alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".
-
Boc-Protected Amine: The Boc protecting group provides a stable amine that can be selectively deprotected under acidic conditions to reveal a primary amine for subsequent conjugation reactions.
-
Carboxylic Acid: This functional group can be activated to react with primary amines, forming stable amide bonds. This is a common strategy for conjugation to proteins and other biomolecules.
Commercial Suppliers
A variety of chemical suppliers offer this compound and its derivatives. The table below summarizes key information from prominent commercial sources.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Precise PEG | This compound | AG-7061 | 2112731-52-7 | C₂₂H₄₂N₄O₁₀ | 522.6 | >96% |
| BroadPharm | N-(Azido-PEG3)-N-Boc-PEG3-NHS ester | BP-23565 | 2112731-51-6 | C₂₆H₄₅N₅O₁₂ | 619.7 | 98% |
| MySkinRecipes | This compound | 109036 | 2112731-52-7 | C₂₂H₄₂N₄O₁₀ | 522.59 | ≥95% |
| CD Bioparticles | This compound | N/A | 2112731-52-7 | C₂₂H₄₂N₄O₁₀ | 522.59 | N/A |
Note: The NHS ester derivative is a pre-activated form of the carboxylic acid, ready for direct reaction with primary amines.
Experimental Protocols
This section provides detailed methodologies for the key reactions involving this compound. These protocols are based on established chemical principles and examples from the scientific literature.
Activation of the Carboxylic Acid and Amide Bond Formation
The carboxylic acid moiety of this compound can be coupled to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) through the formation of an amide bond. A common and efficient method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Protocol: EDC/NHS Coupling in an Organic Solvent [3]
-
Reagent Preparation:
-
Dissolve this compound (1 mmol) in dry dichloromethane (B109758) (DCM) (1.5 mL).
-
Prepare a solution of EDC·HCl (2.0 mmol) in dry DCM (0.5 mL).
-
Prepare a solution of NHS (2.0 mmol) in dimethyl sulfoxide (B87167) (DMSO) (10 µL).
-
-
Activation of the Carboxylic Acid:
-
To the solution of the PEG linker, add the EDC·HCl solution followed by the NHS solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
-
Amide Coupling:
-
Dissolve the amine-containing molecule (1.5 mmol) in a suitable solvent and add it to the activated PEG linker solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour.
-
-
Purification:
-
The final product can be purified by flash chromatography.
-
Protocol: EDC/NHS Coupling in an Aqueous Buffer [1]
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of the PEG acid (e.g., 100 mg) in DMF or DMSO.
-
Prepare the amine-containing molecule in a phosphate-buffered saline (PBS) buffer (pH 7.2-7.5).
-
-
Activation of the Carboxylic Acid:
-
In a separate reaction vessel, add the desired amount of the PEG acid stock solution.
-
Add appropriate amounts of EDC and NHS in an activation buffer (e.g., 0.5 M MES buffer, pH 5.0-6.0) and react for 15 minutes at room temperature.
-
-
Amide Coupling:
-
Add the activated PEG linker solution to the amine-containing molecule in the PBS buffer.
-
React for 2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine).
-
Purify the conjugate using size-exclusion chromatography or dialysis.
-
Boc Deprotection
The Boc protecting group can be efficiently removed under acidic conditions to yield a free primary amine. Trifluoroacetic acid (TFA) is commonly used for this purpose.
Protocol: Boc Deprotection with TFA [4][5]
-
Reaction Setup:
-
Dissolve the Boc-protected PEG conjugate (e.g., 0.19 mmol) in DCM (1 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotection:
-
Add an equal volume of TFA (1 mL) to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Remove the solvent and excess TFA under reduced pressure.
-
To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer and concentrate in vacuo.
-
Alternatively, to isolate the amine as a TFA salt, evaporate the solvent and co-evaporate with a solvent like toluene (B28343) to remove residual TFA.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of the linker can be reacted with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.
Protocol: CuAAC for Bioconjugation [6][7]
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified molecule in water or a suitable buffer.
-
Prepare a stock solution of the azide-functionalized PEG linker in DMSO.
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) (e.g., 10 mM in water).
-
Prepare a stock solution of a copper(I)-stabilizing ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) (e.g., 50 mM in water).
-
Prepare a fresh stock solution of a reducing agent such as sodium ascorbate (B8700270) (e.g., 100 mM in water).
-
-
Reaction Mixture Assembly:
-
In a reaction tube, combine the alkyne-modified molecule and the azide-functionalized PEG linker (a slight excess of the azide is often used).
-
Add the THPTA solution followed by the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction and Purification:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
The resulting conjugate can be purified by methods such as size-exclusion chromatography or dialysis.
-
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Sequential bioconjugation workflow using this compound.
The following diagram illustrates the general principle of using this type of linker in the synthesis of a PROTAC.
Caption: General scheme for PROTAC synthesis using the heterobifunctional linker.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its trifunctional nature allows for a modular and controlled approach to the synthesis of complex bioconjugates. The protocols and information provided in this guide serve as a starting point for the successful application of this linker in the development of next-generation therapeutics and research probes. As with any chemical synthesis, optimization of reaction conditions may be necessary for specific applications.
References
Methodological & Application
Application Notes: N-(Azido-PEG3)-N-Boc-PEG3-acid for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(Azido-PEG3)-N-Boc-PEG3-acid is a heterobifunctional, PEG-based linker designed for advanced bioconjugation applications, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its unique structure incorporates three key functionalities:
-
Carboxylic Acid (-COOH): Enables covalent linkage to primary amines (e.g., lysine (B10760008) residues on proteins) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) chemistry (EDC/NHS).
-
Azide (-N₃): A versatile functional group for "click chemistry." It can undergo a highly efficient and specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO, BCN).[1][3] SPAAC is particularly valuable as it proceeds without the need for a cytotoxic copper catalyst, making it ideal for use in biological systems.[4][5][6]
-
Boc-Protected Amine (-NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a wide range of conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the amine for subsequent modification.[7][8]
The dual polyethylene (B3416737) glycol (PEG3) spacers enhance aqueous solubility, reduce steric hindrance, and minimize immunogenicity of the resulting conjugate.[3]
Physicochemical and Reagent Data
A summary of the linker's properties and common reagents is provided below.
| Parameter | Value / Information | Source |
| Linker Compound Name | This compound | [2] |
| CAS Number | 2112731-52-7 | [2][3] |
| Molecular Formula | C₂₂H₄₂N₄O₁₀ | [2][3] |
| Molecular Weight | 522.6 g/mol | [2][3] |
| Storage Conditions | 2-8°C or -20°C, store in a dry, sealed container | [3][9][10] |
| EDC (CAS 25952-53-8) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | N/A |
| Sulfo-NHS (CAS 106627-54-7) | N-hydroxysulfosuccinimide | N/A |
| DBCO-Functionalized Payload | Dibenzocyclooctyne derivative | N/A |
| Copper (II) Sulfate | CuSO₄ | N/A |
| THPTA (CAS 75846-13-0) | Tris(3-hydroxypropyltriazolylmethyl)amine | [11] |
| Sodium Ascorbate | C₆H₇NaO₆ | [12] |
Experimental Workflows & Logical Relationships
The versatility of the this compound linker allows for multiple strategic pathways in bioconjugation. The primary workflow involves a two-step sequential conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01817C [pubs.rsc.org]
- 6. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 9. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]
- 10. N-(Azido-PEG-3)-N-(PEG-3-NH-BOC)-PEG-3-t-Butylester | BroadPharm [broadpharm.com]
- 11. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for N-(Azido-PEG3)-N-Boc-PEG3-acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG3)-N-Boc-PEG3-acid is a versatile, heterobifunctional, and branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and drug delivery applications.[1] Its unique structure incorporates three key functional groups:
-
An azide (B81097) group (N₃) for highly efficient and specific click chemistry reactions.
-
A Boc-protected amine (-NHBoc) , which can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[2][3]
-
A terminal carboxylic acid (-COOH) that can be activated to react with primary amines, forming stable amide bonds.[4]
The branched PEG3 spacer enhances aqueous solubility, improves pharmacokinetics, reduces steric hindrance, and provides a defined length for precise control over molecular architecture.[1][5] This linker is an invaluable tool in the development of complex biomolecules, such as antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems, where precise control over payload attachment and linker chemistry is paramount.[6][7]
Physicochemical and Technical Data
The properties of this compound are summarized below, providing essential information for its handling, storage, and use in experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₂N₄O₁₀ (Varies slightly by PEG length) | [1] |
| Molecular Weight | ~522.59 g/mol (Varies slightly by PEG length) | [1] |
| Appearance | Solid | [8] |
| Purity | Typically ≥95% | [2][9] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [2] |
| Storage Conditions | -20°C, sealed, dry | [1][2] |
Core Applications and Signaling Pathways
The primary application of this linker is to covalently connect two or more molecular entities with high precision. A common workflow involves the initial conjugation of a biomolecule (e.g., an antibody) to the carboxylic acid terminus, followed by deprotection of the Boc group to reveal an amine, and finally, the attachment of a payload (e.g., a cytotoxic drug or a fluorescent dye) via the azide group using click chemistry.
// Invisible nodes and edges for layout {rank=same; mol1 linker mol2} {rank=same; conjugate} } caption { label="Conceptual workflow for ADC synthesis."; fontsize=10; fontcolor="#5F6368"; }
Caption: Conceptual workflow for ADC synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the key reactions involving this compound.
Protocol 1: Boc-Amine Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine. This step is typically performed after the carboxylic acid has been conjugated to a substrate to avoid cross-reactivity.
Materials:
-
Boc-protected PEGylated compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Methodology:
-
Dissolve the Boc-protected PEGylated compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.[10]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA, resulting in a 50% TFA/DCM solution).[10][11] A common range for TFA concentration is 20-50%.[10]
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.[12]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, co-evaporate with toluene (B28343) (add toluene and evaporate) two to three times.[10]
-
For purification, dissolve the residue in an organic solvent and wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine, typically as a TFA salt. The product can often be used in the next step without further purification.[13]
Expected Results: Boc deprotection under these conditions is generally efficient, with yields often being quantitative.[13]
| Parameter | Typical Condition/Value |
| Reagent | 20-50% TFA in DCM |
| Temperature | 0°C to Room Temperature |
| Time | 1-4 hours |
| Expected Yield | >90% (often quantitative) |
Caption: Workflow for Boc deprotection.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the azide-functionalized linker to a molecule containing a terminal alkyne. CuAAC is known for its high reaction rates and efficiency.[5]
Materials:
-
Azide-functionalized PEG linker
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-stabilizing ligand, such as THPTA or BTTAA (e.g., 50 mM in water/DMSO)[14][15]
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassing equipment (optional, but recommended)
Methodology:
-
Dissolve the azide-functionalized PEG linker and the alkyne-containing molecule in the reaction buffer. A slight molar excess (1.5-5 equivalents) of one reactant can be used to drive the reaction to completion.
-
In a separate tube, prepare the copper catalyst solution by premixing the CuSO₄ solution and the ligand solution. A common ratio is 1 part CuSO₄ to 5 parts ligand.[15]
-
Add the premixed copper/ligand solution to the reaction mixture containing the azide and alkyne. The final copper concentration is typically in the range of 50-250 µM.[15]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.[15]
-
Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-16 hours).
-
Monitor the reaction by LC-MS or HPLC.
-
Upon completion, the product can be purified using standard techniques such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove the copper catalyst and unreacted reagents.
Expected Results: CuAAC reactions are typically high-yielding and fast.
| Parameter | Typical Condition/Value |
| Reactant Ratio | 1.5-5 eq. excess of one component |
| Catalyst | CuSO₄/Sodium Ascorbate |
| Ligand | THPTA or BTTAA (5 eq. to Copper) |
| Temperature | Room Temperature |
| Time | 1-4 hours |
| Expected Yield | >85% |
| 2nd Order Rate Constant | 10 - 200 M⁻¹s⁻¹ |
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction, making it ideal for applications in living systems or with biomolecules that are sensitive to copper.[12] This reaction utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Materials:
-
Azide-functionalized PEG linker
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized)
-
Reaction buffer (e.g., PBS, pH 7.4, ensure it is azide-free)
-
Organic co-solvent if needed (e.g., DMSO, DMF)
Methodology:
-
Dissolve the azide-functionalized PEG linker in the reaction buffer.
-
Dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO) and add it to the azide solution. It is common to use a 1.5-10 fold molar excess of one of the components.
-
The final concentration of any organic co-solvent should typically be kept below 20% to maintain the integrity of biomolecules.
-
Incubate the reaction mixture at room temperature for 4-12 hours. The reaction can also be performed at 4°C overnight or at 37°C for a shorter duration, depending on the stability of the reactants.
-
Monitor the reaction progress by observing the decrease in the DBCO absorbance at ~310 nm using a UV-Vis spectrophotometer, or by LC-MS.
-
Once complete, purify the conjugate using appropriate chromatography techniques (e.g., SEC or affinity chromatography) to remove any unreacted starting materials.
Expected Results: While generally slower than CuAAC, SPAAC provides excellent yields in a biocompatible manner.[5]
| Parameter | Typical Condition/Value |
| Reactant Ratio | 1.5-10 eq. excess of one component |
| Catalyst | None |
| Temperature | Room Temperature or 37°C |
| Time | 4-12 hours |
| Expected Yield | >80% |
| 2nd Order Rate Constant | ~1 M⁻¹s⁻¹ (can vary with specific cyclooctyne) |
Comparative Analysis: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC depends on the specific requirements of the experiment.
// Nodes A [label="Start:\nAzide + Alkyne", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="CuAAC\n(Copper-Catalyzed)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="SPAAC\n(Strain-Promoted)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Fast Reaction\n(1-4 hours)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Requires Copper Catalyst\n(Potential Cytotoxicity)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Slower Reaction\n(4-12 hours)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Copper-Free\n(High Biocompatibility)", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="High Yield", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges A -> B [label="Terminal Alkyne", color="#4285F4", fontcolor="#4285F4"]; A -> C [label="Strained Alkyne (DBCO)", color="#EA4335", fontcolor="#EA4335"]; B -> D [color="#4285F4"]; B -> E [color="#4285F4"]; C -> F [color="#EA4335"]; C -> G [color="#EA4335"]; D -> H [color="#34A853", style=dashed]; F -> H [color="#34A853", style=dashed]; } caption { label="Decision pathway: CuAAC vs. SPAAC."; fontsize=10; fontcolor="#5F6368"; }
Caption: Decision pathway: CuAAC vs. SPAAC.
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Speed | Fast (typically 1-4 hours) | Slower (typically 4-12 hours) |
| Biocompatibility | Limited for in vivo use due to copper cytotoxicity.[12] | Excellent; widely used in living systems.[12] |
| Alkyne Partner | Simple terminal alkynes | Bulky, strained cyclooctynes (e.g., DBCO, BCN) |
| Reagents | Requires copper source, reducing agent, and ligand.[15] | No additional reagents are needed. |
| Yield | Generally high to quantitative. | High, but can be substrate-dependent. |
| Ideal Use Case | In vitro conjugations, material science, when speed is critical. | In vivo studies, cell labeling, copper-sensitive systems. |
References
- 1. This compound [myskinrecipes.com]
- 2. N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, 2183440-74-4 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Azido-PEG3-acid, 1056024-94-2 | BroadPharm [broadpharm.com]
- 5. Branched PEG Azide | AxisPharm [axispharm.com]
- 6. N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-acid | AxisPharm [axispharm.com]
- 7. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 8. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester | PROTAC linker | CAS# 2112731-51-6 | InvivoChem [invivochem.com]
- 9. N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-acid | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-(Azido-PEG3)-N-Boc-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and selective method for the covalent ligation of molecules.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide (B81097), demonstrating wide functional group tolerance and typically proceeding in high yields under mild, often aqueous, conditions.[1][2]
The reagent N-(Azido-PEG3)-N-Boc-PEG3-acid is a bifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation strategies.[3][4] It features a terminal azide group for CuAAC-mediated conjugation to alkyne-modified molecules.[3] The other arm of the linker contains a carboxylic acid for subsequent conjugation and a tert-butyloxycarbonyl (Boc)-protected amine, which allows for orthogonal deprotection and further functionalization.[4][5] The PEG spacer enhances the solubility and bioavailability of the resulting conjugates while minimizing steric hindrance.[4] These characteristics make this compound a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics and diagnostic agents.[3][6]
Reaction Mechanism and Workflow
The CuAAC reaction proceeds through a copper(I)-catalyzed mechanism that ensures the regioselective formation of the 1,4-triazole isomer. The general workflow for utilizing this compound involves an initial CuAAC reaction followed by purification and an optional Boc-deprotection step to reveal a primary amine for subsequent modifications.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an alkyne-modified molecule with this compound.
Materials:
-
Alkyne-modified molecule (e.g., peptide, protein, small molecule)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Stock Solutions:
-
Alkyne-modified molecule: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, water).
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 100 mM stock solution in deionized water.
-
THPTA: Prepare a 200 mM stock solution in deionized water.[7]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use. [7]
Reaction Procedure:
-
In a microcentrifuge tube, add the alkyne-modified molecule to a final concentration of 1 mM.
-
Add this compound to the reaction mixture. A slight excess (1.2 equivalents) is recommended.
-
In a separate tube, prepare the copper/ligand premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.[7] Let this solution stand for 2-3 minutes.
-
Add the copper/ligand premix to the reaction mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.[8]
-
Once the reaction is complete, the product can be purified by reverse-phase HPLC.
| Parameter | Recommended Value | Notes |
| Alkyne Concentration | 1 mM | Can be adjusted based on the solubility and nature of the substrate. |
| Azide:Alkyne Ratio | 1.2:1 | A slight excess of the azide can help drive the reaction to completion. |
| Copper(II) Sulfate | 1 mM | Final concentration in the reaction mixture. |
| Ligand (THPTA) | 2 mM | A 2:1 ligand-to-copper ratio is often optimal.[9] |
| Sodium Ascorbate | 5 mM | A 5-fold excess relative to copper is recommended.[2] |
| Reaction Time | 1-4 hours | Monitor progress by LC-MS or HPLC.[8] |
| Temperature | Room Temperature | Gentle heating (e.g., 37°C) can be used if the reaction is slow. |
| Solvent | Aqueous buffer/DMSO | The final DMSO concentration should be kept as low as possible for biological molecules. |
Protocol 2: Boc Deprotection of the PEGylated Conjugate
This protocol describes the removal of the Boc protecting group to yield a free amine for further functionalization.
Materials:
-
Boc-protected PEGylated conjugate from Protocol 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (for precipitation)
Deprotection Procedure:
-
Dissolve the purified and dried Boc-protected conjugate in DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).[10]
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.
-
The deprotected product can be precipitated by the addition of cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
| Parameter | Recommended Value | Notes |
| Substrate Concentration | 0.1-0.2 M in DCM | Ensure complete dissolution of the conjugate. |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations may be needed for sterically hindered substrates.[10] |
| Reaction Time | 30-60 minutes | Monitor progress by LC-MS. |
| Temperature | Room Temperature |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive copper catalyst | Use freshly prepared sodium ascorbate solution. Degas solvents to remove oxygen.[9] Ensure the correct ligand-to-copper ratio.[9] |
| Inaccessible alkyne or azide | For biomolecules, consider adding a denaturant like DMSO or gently heating the reaction.[9] | |
| Interference from buffer | Avoid buffers containing chelators (EDTA), strong bases, or thiols.[9] | |
| Biomolecule Degradation | Reactive oxygen species (ROS) | Use a copper-chelating ligand like THPTA.[9] Consider adding aminoguanidine (B1677879) as a scavenger.[11] |
| Incomplete Boc Deprotection | Insufficient acid strength or time | Increase the TFA concentration or extend the reaction time.[10] Consider a stronger acid system like 4M HCl in dioxane.[10] |
| Steric hindrance | For large conjugates, longer reaction times or gentle heating may be necessary. | |
| Side Products in Deprotection | Alkylation by t-butyl cation | Add a scavenger such as triisopropylsilane (B1312306) (TIS) to the deprotection mixture.[12] |
Analytical Characterization
The progress of the CuAAC reaction and the purity of the final products should be monitored using appropriate analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the disappearance of starting materials and the appearance of the desired product, confirming the molecular weight of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): Used for both monitoring reaction progress and for purification of the final product. A shift in retention time will be observed upon successful conjugation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final conjugate. The appearance of a characteristic triazole proton signal (around 7.5-8.5 ppm in ¹H NMR) is indicative of a successful reaction.[13]
-
Size Exclusion Chromatography (SEC): Useful for analyzing the PEGylation of larger biomolecules like proteins, where a shift to a shorter retention time indicates an increase in molecular weight.[14]
Conclusion
This compound is a versatile and powerful tool for the synthesis of complex bioconjugates. The protocols and data provided in these application notes offer a comprehensive guide for researchers in drug development and related fields to effectively utilize this reagent in their experimental workflows. The combination of efficient CuAAC ligation and orthogonal Boc deprotection allows for a modular and strategic approach to the construction of precisely functionalized biomolecules for a wide range of applications.
References
- 1. jk-sci.com [jk-sci.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. This compound [myskinrecipes.com]
- 5. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with N-(Azido-PEG3)-N-Boc-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent conjugation of molecules in complex biological environments.[1] This copper-free click chemistry reaction proceeds rapidly and with high specificity between a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[1] The reaction is driven by the release of ring strain in the cyclooctyne, which significantly lowers the activation energy for the [3+2] cycloaddition with an azide (B81097), forming a stable triazole linkage.[2] The bioorthogonality of the azide and cyclooctyne functional groups ensures that they do not react with native biological functionalities, making SPAAC an ideal tool for in vivo imaging, drug delivery, and the development of complex bioconjugates.[1]
N-(Azido-PEG3)-N-Boc-PEG3-acid is a heterobifunctional linker that incorporates an azide moiety for SPAAC, a Boc-protected amine for subsequent functionalization, and a PEG spacer to enhance solubility and reduce steric hindrance. This reagent is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.
These application notes provide detailed protocols for the use of this compound in SPAAC reactions, guidance on reaction optimization, and methods for the purification and characterization of the resulting bioconjugates.
Key Features of SPAAC
-
Copper-Free: Eliminates the need for cytotoxic copper catalysts, making it suitable for live-cell and in vivo applications.[1]
-
Bioorthogonal: The azide and cyclooctyne groups are abiotic and do not cross-react with biological molecules.
-
High Specificity and Efficiency: The reaction is highly selective and typically proceeds with high yields.[1]
-
Mild Reaction Conditions: SPAAC occurs efficiently at physiological temperature and pH.[1]
-
Stable Triazole Linkage: Forms a robust and stable covalent bond between the conjugated molecules.[2]
Materials and Reagents
-
This compound
-
DBCO-functionalized protein (e.g., DBCO-NHS ester labeled antibody)
-
Phosphate-buffered saline (PBS), pH 7.4 (azide-free)
-
HEPES buffer
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Size-exclusion chromatography (SEC) column (e.g., Superdex 200 or similar)
-
SDS-PAGE gels and reagents
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
HPLC system
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation of a DBCO-Protein with this compound
This protocol outlines the general steps for conjugating a DBCO-functionalized protein with the azide-PEG linker.
1. Reagent Preparation:
- DBCO-Protein Solution: Prepare the DBCO-functionalized protein in an azide-free buffer such as PBS (pH 7.4) at a concentration of 1-10 mg/mL.
- This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
2. SPAAC Reaction:
- Add a 5 to 20-fold molar excess of the this compound stock solution to the DBCO-protein solution. The final DMSO concentration in the reaction mixture should be kept below 10% (v/v) to avoid protein precipitation.
- Gently mix the reaction solution and incubate at room temperature (25°C) for 2-4 hours or at 4°C overnight. Reaction times may vary depending on the reactants and their concentrations.
3. Purification of the Conjugate:
- Remove unreacted this compound and other small molecules using size-exclusion chromatography (SEC).
- Equilibrate the SEC column with PBS (pH 7.4).
- Load the reaction mixture onto the column and collect fractions corresponding to the high molecular weight protein conjugate.
- Alternatively, for smaller scale reactions, desalting columns can be used for purification.
4. Characterization of the Conjugate:
- SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE to confirm successful conjugation. The conjugated protein will exhibit a higher molecular weight compared to the unconjugated protein.[3][4][5]
- Mass Spectrometry: Determine the precise molecular weight of the conjugate using MALDI-TOF or ESI-MS to confirm the addition of the PEG linker.[3]
- HPLC Analysis: Use reverse-phase HPLC (RP-HPLC) to assess the purity of the conjugate.[6]
Diagrams
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for SPAAC bioconjugation.
Data Presentation
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
The rate of a SPAAC reaction is influenced by the specific strained alkyne and azide used. The inclusion of a PEG linker on the azide, such as in this compound, can enhance reaction rates by reducing steric hindrance.[7][8] The table below provides representative second-order rate constants for the reaction of DBCO derivatives with various azides to illustrate these effects.
| Strained Alkyne (DBCO Derivative) | Azide Moiety | Buffer | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Sulfo-DBCO-amine | Benzyl Azide | PBS (pH 7.4) | 25 | ~0.3 |
| DBCO-PEG4-amine | Benzyl Azide | PBS (pH 7.4) | 25 | ~0.5 |
| DBCO-Protein | Azido-PEG-Drug | HEPES (pH 7.0) | 37 | 0.18 - 0.37[9] |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7.0) | 25 | 0.55–1.22[7] |
| Sulfo-DBCO-amine | 3-azido-L-alanine | PBS (pH 7.0) | 25 | 0.32–0.85[7] |
Note: These are representative values. Actual rates for this compound may vary and should be determined empirically.
Table 2: Optimizing SPAAC Reaction Conditions
Several factors can be optimized to improve the efficiency of SPAAC reactions.
| Parameter | Recommendation | Rationale |
| pH | 7.0 - 8.5 | Higher pH values generally increase reaction rates, though the stability of the biomolecule must be considered.[7] |
| Temperature | 4°C to 37°C | Higher temperatures accelerate the reaction rate.[7] However, the thermal stability of the protein is a limiting factor. |
| Reactant Concentration | Use a molar excess (5-20x) of one reactant | Drives the reaction to completion. |
| Solvent | Aqueous buffers (PBS, HEPES) with minimal (<10%) co-solvent (DMSO) | Maintains protein stability and solubility.[10] |
| PEG Linker | The PEG spacer in this compound is beneficial | Reduces steric hindrance and can increase reaction rates by an average of 31 ± 16%.[7][8] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | - Inefficient reaction conditions- Steric hindrance- Inactive reagents | - Optimize pH, temperature, and reactant concentrations.- The PEG linker in this compound helps mitigate steric hindrance.- Ensure the freshness and proper storage of DBCO and azide reagents. |
| Protein Precipitation | High concentration of organic co-solvent (e.g., DMSO) | Keep the final concentration of DMSO below 10% (v/v). |
| Non-specific Labeling | Reaction of DBCO with thiols (cysteine residues) | While SPAAC is highly specific, some reactivity of DBCO with free thiols has been reported. If problematic, consider capping free thiols prior to the SPAAC reaction. |
Conclusion
Strain-promoted alkyne-azide cycloaddition using this compound offers a robust and efficient method for the precise construction of complex bioconjugates. The protocols and data presented here provide a comprehensive guide for researchers in drug development and related fields to successfully implement this powerful bioorthogonal chemistry in their work. By carefully optimizing reaction conditions and employing appropriate analytical techniques, high yields of well-characterized conjugates can be achieved for a wide range of applications.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aboligo.com [aboligo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(Azido-PEG3)-N-Boc-PEG3-acid in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG3)-N-Boc-PEG3-acid is a heterobifunctional linker molecule designed for the synthesis of antibody-drug conjugates (ADCs). This linker incorporates several key features that are advantageous for ADC development:
-
Polyethylene Glycol (PEG) Spacers: The two PEG3 units enhance the solubility and stability of the resulting ADC. PEG linkers can create a protective hydrophilic shield around the cytotoxic payload, which can reduce aggregation, decrease immunogenicity, and improve the pharmacokinetic profile of the conjugate.[1][2][3] The inclusion of PEG linkers can lead to a longer circulation half-life for the ADC.[4]
-
Azide (B81097) Group: The terminal azide group provides a bioorthogonal handle for "click chemistry" reactions.[5][6][7] It can specifically react with alkyne- or cyclooctyne-modified molecules, such as cytotoxic drugs, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[5][6] This allows for a highly efficient and specific conjugation step under mild reaction conditions.[8]
-
Carboxylic Acid Group: The carboxylic acid moiety can be activated to form a stable amide bond with primary amines, such as the ε-amino groups of lysine (B10760008) residues on the surface of an antibody.[7][9] This is a common and well-established method for attaching linkers to antibodies.[2][10][11]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) protecting group on one of the PEG chains allows for a stepwise and controlled conjugation strategy.[12][13] The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be used for further modification if desired.[1][12]
These features make this compound a versatile tool for constructing well-defined ADCs with potentially improved therapeutic indices.
Data Presentation
The use of PEG linkers in ADC development has been shown to influence key parameters such as the drug-to-antibody ratio (DAR) and the overall properties of the conjugate. The following tables summarize expected quantitative data based on the use of similar PEGylated linkers in ADC synthesis.
| Parameter | Typical Value/Range | Method of Determination | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | HIC-HPLC, RP-HPLC, UV-Vis Spectroscopy, Mass Spectrometry | [3][5][6][10][14][15][] |
| Purity | >95% | Size Exclusion Chromatography (SEC) | [5][6][17] |
| Monomeric ADC Content | >90% | Size Exclusion Chromatography (SEC) | [5][17] |
| Residual Free Drug | <1% | RP-HPLC | [6] |
Table 1: Typical Characterization Data for ADCs Synthesized with PEG Linkers.
| Parameter | Condition | Expected Outcome | Reference(s) |
| Boc Deprotection Efficiency | 20-50% TFA in DCM, 1-2 hours | >95% conversion | [1] |
| NHS Ester Activation Efficiency | EDC/NHS in anhydrous DMF, 1-2 hours | >90% activation | [12][18] |
| Lysine Conjugation Efficiency (Linker to Ab) | 10-20 fold molar excess of activated linker, pH 7.2-8.0, 2 hours | Linker-to-Antibody Ratio (LAR) of 2-10 | [2] |
| Click Chemistry (CuAAC) Efficiency | CuSO4, THPTA, Sodium Ascorbate (B8700270), 30-60 min | >90% conjugation of payload to linker |
Table 2: Expected Reaction Efficiencies for ADC Synthesis Steps.
Experimental Protocols
The synthesis of an ADC using this compound involves a multi-step process. The following protocols provide a detailed methodology for each key stage.
Protocol 1: Boc Deprotection of this compound (Optional)
This step is performed if the secondary amine generated after Boc removal is intended for further modification. If the linker is to be used as is, this step can be skipped.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round bottom flask.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Slowly add TFA to a final concentration of 20-50% (v/v). If the payload or other parts of the molecule are sensitive to acid-catalyzed side reactions, add a scavenger such as TIS (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[1]
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized.
-
For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
Protocol 2: Activation of the Carboxylic Acid Group
This protocol describes the activation of the carboxylic acid moiety of the linker to an N-hydroxysuccinimide (NHS) ester for reaction with antibody lysine residues.
Materials:
-
This compound (or its deprotected form)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the this compound in anhydrous DMF or DMSO.
-
Add NHS (1.2 equivalents) to the solution.
-
Add EDC (1.2 equivalents) to the reaction mixture.[18]
-
Stir the reaction at room temperature for 1-2 hours. The reaction can be monitored by TLC or LC-MS to confirm the formation of the NHS ester.
-
The activated linker solution is typically used immediately in the next step without purification.
Protocol 3: Antibody Modification (Lysine Conjugation)
This protocol details the conjugation of the activated linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
-
Activated N-(Azido-PEG3)-N-Boc-PEG3-NHS ester solution from Protocol 2
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Ensure the antibody is in an amine-free buffer at a pH of 7.2-8.0.[12]
-
Add a 10- to 20-fold molar excess of the activated linker solution to the antibody solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to avoid antibody denaturation.[11]
-
Gently mix the reaction and incubate for 2 hours at room temperature or on ice.[11]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purify the azide-modified antibody by size-exclusion chromatography (SEC) using a desalting column or by dialysis to remove excess linker and other small molecules.[5]
Protocol 4: Payload Conjugation via Click Chemistry (CuAAC)
This protocol describes the conjugation of an alkyne-modified cytotoxic payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody from Protocol 3
-
Alkyne-modified cytotoxic payload
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper(I)-stabilizing ligand
-
Sodium ascorbate
-
Purification system (e.g., SEC or tangential flow filtration)
Procedure:
-
Prepare a stock solution of the alkyne-modified payload in a suitable solvent (e.g., DMSO).
-
In a reaction tube, combine the azide-modified antibody with the alkyne-payload at a molar ratio typically ranging from 1:4 to 1:10.[19]
-
Prepare a catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio in an aqueous buffer.[19] Let this solution stand for a few minutes.
-
Add the catalyst premix to the antibody-payload mixture. A typical final concentration of CuSO₄ is 0.1 mM.[19]
-
Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate (e.g., to a final concentration of 5 mM).[19]
-
Gently mix and incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[19]
-
Purify the resulting ADC using size-exclusion chromatography or tangential flow filtration to remove unreacted payload, catalyst, and other reagents.[5][17]
Protocol 5: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: This is a common method to separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.[5][6]
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload, the DAR can be calculated using the Beer-Lambert law, provided the extinction coefficients of the antibody and payload are known.[5]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the ADC, from which the DAR can be calculated.[5][15]
2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to separate the monomeric ADC from aggregates and fragments, thus assessing the purity and stability of the conjugate.[5][17]
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis using this compound.
ADC Mechanism of Action
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, 2183440-74-4 | BroadPharm [broadpharm.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. confluore.com [confluore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. broadpharm.com [broadpharm.com]
- 19. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
Application Notes and Protocols for PROTAC Synthesis using N-(Azido-PEG3)-N-Boc-PEG3-acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from within cells.[1][2] These molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[1][3][4] The formation of a ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6] This catalytic mechanism allows for the substoichiometric degradation of target proteins, offering a powerful alternative to traditional small-molecule inhibitors.[4][7]
The structure of a PROTAC is modular, consisting of a ligand for the POI (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a chemical linker that connects the two.[3][5][8] The linker is a critical component that influences the physicochemical properties, cell permeability, and efficacy of the PROTAC by dictating the spatial orientation of the two ligands for optimal ternary complex formation.[3][][10] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide flexibility.[3][11][12]
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the versatile N-(Azido-PEG3)-N-Boc-PEG3-acid linker. This branched linker offers orthogonal handles for the sequential or convergent attachment of the POI and E3 ligase ligands through amide bond formation and "click chemistry."
PROTAC Mechanism of Action
PROTACs leverage the cell's endogenous ubiquitin-proteasome system to achieve targeted protein degradation. The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[6] This proximity induces the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides. The PROTAC molecule is not degraded in this process and can subsequently engage another POI and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.[1][4]
Experimental Protocols
The synthesis of a PROTAC using the this compound linker can be approached in a modular fashion.[3] This allows for the independent synthesis or acquisition of the POI ligand and the E3 ligase ligand, which are then coupled to the bifunctional linker. The following protocols outline two common strategies: a sequential amide coupling approach and a combined amide coupling and click chemistry approach.
General Materials and Methods
-
All reagents should be of high purity and used as received unless otherwise noted.
-
Anhydrous solvents (e.g., DMF, DCM) should be used for reactions sensitive to moisture.
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Purification of intermediates and the final PROTAC can be performed by flash column chromatography or preparative high-performance liquid chromatography (HPLC).[3]
Protocol 1: Sequential Amide Coupling Strategy
This protocol describes the synthesis of a PROTAC by first coupling the carboxylic acid of the linker to an amine-functionalized ligand, followed by Boc deprotection and coupling of the resulting amine to a carboxyl-functionalized ligand.
Step 1: Amide Coupling of the Linker to the First Ligand
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine-functionalized Ligand A (POI or E3 ligase ligand) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.[3]
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[3]
-
Add the amine-functionalized Ligand A to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[3]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Boc-protected intermediate from Step 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[3]
-
The resulting amine salt is often used in the next step without further purification.
-
Step 3: Amide Coupling to the Second Ligand
-
Reagents and Materials:
-
Deprotected amine intermediate from Step 2 (1.0 eq)
-
Carboxyl-functionalized Ligand B (E3 or POI ligand) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
In a separate flask, dissolve the carboxyl-functionalized Ligand B in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA and stir for 15 minutes at room temperature.
-
Add the deprotected amine intermediate from Step 2 to the activated Ligand B solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.[3]
-
Protocol 2: Amide Coupling and Click Chemistry Strategy
This protocol is suitable when one of the ligands is functionalized with an alkyne group. The azide (B81097) moiety on the linker is utilized in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[3][]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. explorationpub.com [explorationpub.com]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Peptide Labeling with N-(Azido-PEG3)-N-Boc-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG3)-N-Boc-PEG3-acid is a trifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation strategies. This reagent offers a versatile platform for covalently modifying peptides and other biomolecules, enabling the development of complex bioconjugates for a wide range of applications, including targeted drug delivery, in vivo imaging, and proteomics.
The key features of this compound include:
-
A Carboxylic Acid (-COOH): This functional group allows for the stable conjugation to primary amines, such as the N-terminus or lysine (B10760008) side chains of peptides, through the formation of an amide bond. This reaction is typically facilitated by carbodiimide (B86325) chemistry (e.g., EDC and NHS).
-
An Azide (B81097) (-N3): The azide moiety is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1][] The azide group can readily participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing alkyne or strained alkyne groups (e.g., DBCO, BCN), respectively.[3][4] SPAAC is particularly advantageous for in vivo applications due to its copper-free nature.[5]
-
A Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine.[6] This protecting group is stable under many reaction conditions but can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free amine for further functionalization.[7][8]
This combination of functional groups allows for a sequential and controlled approach to building intricate molecular architectures, such as bispecific targeting agents or peptides decorated with multiple functionalities.
Data Presentation
The following tables summarize representative quantitative data from literature for peptide bioconjugation and subsequent applications. These values can serve as a benchmark for researchers using this compound and similar linkers.
Table 1: Representative Radiolabeling Yield and Purity
| Labeled Moiety | Radiolabeling Method | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference |
| Azide-functionalized PSMA-NT heterodimer | Strain-Promoted Azide-Alkyne Click Reaction with 18F-BCN | > 95 | > 99 | [5][7] |
Table 2: Representative In Vitro and In Vivo Uptake Data
| Cell Line / Tumor Model | Labeled Probe | Uptake (%ID/g) | Time Point | Reference |
| PC-3 (NTR1 positive/PSMA negative) | 18F-BCN-PSMA-NT | 1.4 ± 0.3 | 40 min post-injection | [7][9] |
| LnCaP (PSMA positive/NTR1 negative) | 18F-BCN-PSMA-NT | 1.3 ± 0.2 | 40 min post-injection | [7][9] |
Experimental Protocols
Protocol 1: Peptide Conjugation to this compound via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid on this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) for subsequent conjugation to a primary amine on a peptide.
Materials and Reagents:
-
This compound
-
Peptide with a primary amine (e.g., N-terminus or lysine side chain)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the peptide in Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in anhydrous DMF or DMSO to create a 10-100 mM stock solution.
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer at a concentration of 100 mM each.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, add a 1.5 to 5-fold molar excess of this compound to the peptide solution.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS/Sulfo-NHS (relative to the linker) to the reaction mixture.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Peptide:
-
Add the activated linker solution to the peptide solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.
-
-
Purification:
-
Remove unreacted linker and byproducts by dialysis against PBS or by using a size-exclusion chromatography column appropriate for the molecular weight of the peptide conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and determine the labeling efficiency using techniques such as MALDI-TOF mass spectrometry, HPLC, or SDS-PAGE. The conjugated peptide will show an increase in molecular weight corresponding to the mass of the linker.
-
Protocol 2: Boc Deprotection of the PEGylated Peptide
This protocol describes the removal of the Boc protecting group from the amine on the PEG linker to allow for further functionalization.
Materials and Reagents:
-
Boc-protected PEGylated peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or a suitable organic solvent
-
Diisopropylethylamine (DIPEA) for neutralization (optional)
-
Nitrogen or argon gas
-
HPLC system for purification
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected PEGylated peptide in a solution of 50% TFA in DCM. A typical concentration is 1-5 mg/mL.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by HPLC or mass spectrometry.
-
-
Solvent Removal:
-
Remove the TFA and DCM by evaporation under a stream of nitrogen or argon gas.
-
-
Neutralization (Optional):
-
If the peptide is sensitive to residual acid, the dried product can be redissolved in a minimal amount of DMF and neutralized with a 2-fold molar excess of DIPEA.
-
-
Purification:
-
Purify the deprotected PEGylated peptide using reverse-phase HPLC to remove any side products and remaining reagents.
-
-
Characterization:
-
Confirm the successful removal of the Boc group by mass spectrometry. The molecular weight should decrease by 100.12 Da.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of the Azide-Functionalized Peptide
This protocol describes the copper-free click chemistry reaction between the azide-functionalized peptide and a molecule containing a strained alkyne, such as DBCO or BCN.
Materials and Reagents:
-
Azide-functionalized peptide
-
DBCO- or BCN-containing molecule (e.g., fluorescent dye, chelator, drug molecule)
-
Reaction Buffer: PBS, pH 7.4 or other suitable aqueous buffer
-
HPLC system for purification
Procedure:
-
Reaction Setup:
-
Dissolve the azide-functionalized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the DBCO- or BCN-containing molecule in a compatible solvent (e.g., DMSO) to create a stock solution.
-
Add a 1.5 to 3-fold molar excess of the DBCO- or BCN-containing molecule to the peptide solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the peptide.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, or at 37°C to increase the reaction rate. The reaction can also be performed overnight at 4°C.
-
Monitor the progress of the reaction by HPLC or mass spectrometry.
-
-
Purification:
-
Purify the final peptide conjugate using reverse-phase HPLC or size-exclusion chromatography to remove any unreacted starting materials.
-
-
Characterization:
-
Confirm the successful click reaction by mass spectrometry. The molecular weight of the product should correspond to the sum of the molecular weights of the azide-functionalized peptide and the DBCO- or BCN-containing molecule.
-
Diagrams
Caption: Experimental workflow for the synthesis of a bispecific peptide conjugate.
Caption: Logical relationship of a dual-targeting peptide conjugate.
References
- 1. par.nsf.gov [par.nsf.gov]
- 3. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues | MDPI [mdpi.com]
- 4. US20030078372A1 - Process for synthesizing peptides by using a PEG polymer support - Google Patents [patents.google.com]
- 5. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Application Notes and Protocols for Surface Functionalization using N-(Azido-PEG3)-N-Boc-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG3)-N-Boc-PEG3-acid is a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced surface functionalization and bioconjugation applications. Its unique architecture offers a versatile platform for the controlled immobilization of biomolecules and the construction of complex surface chemistries. This molecule incorporates three key functional groups:
-
Carboxylic Acid (-COOH): Enables covalent attachment to amine-functionalized surfaces through standard carbodiimide (B86325) chemistry, forming stable amide bonds.
-
Azide (B81097) (-N3): Serves as a reactive handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the specific attachment of alkyne- or cyclooctyne-modified molecules.[1]
-
Boc-Protected Amine (-NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group can be selectively removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.[1]
The PEG spacers enhance aqueous solubility, reduce non-specific protein adsorption, and provide a flexible linker arm to improve the accessibility of conjugated biomolecules.[1] These properties make this compound an ideal reagent for applications in drug delivery, biosensor development, and tissue engineering.[1]
Data Presentation: Quantitative Surface Characterization
The following tables summarize typical quantitative data obtained during the multi-step functionalization of a substrate using a branched PEG linker analogous to this compound. The data presented is representative and compiled from various studies on similar functionalized surfaces. Actual results may vary depending on the substrate, specific reaction conditions, and instrumentation.
Table 1: Surface Wettability Analysis by Contact Angle Goniometry
| Surface Modification Step | Water Contact Angle (θ) | Reference |
| Unmodified Substrate (e.g., Silicon with native oxide) | 30° - 40° | [2] |
| Amine-Functionalized Substrate (e.g., after APTES treatment) | 50° - 70° | [3] |
| After Immobilization of this compound | 45° - 60° | [1] |
| After Click Reaction with an Alkyne-Modified Biomolecule | Varies (depends on biomolecule) | [4] |
Table 2: Layer Thickness Measurement by Ellipsometry
| Surface Modification Step | Ellipsometric Thickness (Å) | Reference |
| Amine-Functionalized Layer (e.g., APTES) | 5 - 10 | [5] |
| Immobilized this compound Monolayer | 20 - 40 | [5] |
| After Biomolecule Conjugation via Click Chemistry | Increase of 10 - 100 (biomolecule dependent) | [6] |
Table 3: Elemental Surface Composition by X-ray Photoelectron Spectroscopy (XPS)
| Surface Modification Step | Key Elemental Peaks and Atomic Concentrations (%) | Reference |
| Amine-Functionalized Substrate | C 1s, O 1s, N 1s (~5-10%), Si 2p | [7] |
| After Immobilization of this compound | Increased C 1s and N 1s. N 1s peak shows components for azide (~405 eV) and amide (~400 eV). | [8][9] |
| After Boc Deprotection | Decrease in C 1s (loss of Boc group), N 1s peak for primary amine appears. | [8] |
| After Click Reaction | N 1s peak for azide diminishes, and a new peak for the triazole ring appears (~401 eV). | [4] |
Experimental Protocols
Protocol 1: Immobilization of this compound onto an Amine-Functionalized Surface
This protocol describes the covalent attachment of the linker to a surface presenting primary amine groups.
Materials:
-
Amine-functionalized substrate (e.g., glass slide or silicon wafer treated with (3-aminopropyl)triethoxysilane (APTES))
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM solution of this compound in anhydrous DMF.
-
Prepare a 100 mM solution of EDC and a 100 mM solution of NHS in DI water. These should be prepared fresh.
-
-
Activation of Carboxylic Acid:
-
In a clean reaction vessel, mix the this compound solution with EDC and NHS solutions at a molar ratio of 1:1.2:1.2 (Acid:EDC:NHS).
-
Allow the activation reaction to proceed for 30 minutes at room temperature.
-
-
Surface Coupling:
-
Immerse the amine-functionalized substrate in the activated linker solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Rinse thoroughly with DMF, followed by ethanol, and then DI water to remove any unreacted reagents and byproducts.
-
Dry the substrate under a gentle stream of nitrogen.
-
-
Characterization:
-
The successful immobilization can be confirmed by an increase in layer thickness (ellipsometry) and changes in elemental composition (XPS), specifically an increase in the nitrogen signal with a characteristic azide peak.
-
Protocol 2: Boc Deprotection to Expose Primary Amine
This protocol details the removal of the Boc protecting group to allow for further functionalization of the primary amine.
Materials:
-
Substrate with immobilized this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
DI water
-
Nitrogen gas
Procedure:
-
Deprotection Solution:
-
Prepare a solution of 20-50% TFA in DCM (v/v). Caution: TFA is corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Deprotection Reaction:
-
Immerse the substrate in the TFA/DCM solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Remove the substrate and rinse thoroughly with DCM to remove TFA.
-
Rinse with DI water.
-
Dry under a stream of nitrogen.
-
-
Characterization:
-
Successful deprotection can be verified by XPS, observing the disappearance of the Boc-related C 1s signal and the appearance of a primary amine signal in the N 1s spectrum.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized surface.
Materials:
-
Azide-functionalized substrate
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
PBS, pH 7.4
-
DI water
-
Nitrogen gas
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-functionalized molecule in PBS to the desired concentration (e.g., 1-10 µM).
-
Prepare a 100 mM stock solution of CuSO4 in DI water.
-
Prepare a 500 mM stock solution of sodium ascorbate in DI water. This solution should be made fresh.
-
(Optional) Prepare a 100 mM stock solution of THPTA in DI water.
-
-
Click Reaction Mixture:
-
In a reaction vessel, add the solution of the alkyne-functionalized molecule.
-
Add CuSO4 to a final concentration of 1 mM.
-
(Optional) If using THPTA, add it to the mixture at a 5:1 molar ratio to CuSO4.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Surface Reaction:
-
Immerse the azide-functionalized substrate in the click reaction mixture.
-
Incubate for 1-4 hours at room temperature with gentle agitation. For sensitive reactions, it is advisable to degas the solution and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Washing:
-
Remove the substrate and wash it thoroughly with DI water and an appropriate organic solvent (e.g., ethanol) to remove unreacted reagents.
-
Dry the surface under a stream of nitrogen.
-
-
Characterization:
-
Successful click chemistry is confirmed by XPS, where the azide N 1s peak diminishes and a triazole N 1s peak appears. Surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) can be used to quantify the binding of the biomolecule.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc Deprotection of N-(Azido-PEG3)-N-Boc-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from N-(Azido-PEG3)-N-Boc-PEG3-acid. The selection of an appropriate deprotection method is critical to ensure the integrity of the azide (B81097) and carboxylic acid functionalities, which are essential for subsequent bioconjugation reactions.
Introduction
This compound is a heterobifunctional linker containing an azide group for click chemistry, a protected amine, and a carboxylic acid for amide bond formation. The Boc protecting group is strategically employed to allow for selective functionalization of the molecule. Removal of the Boc group is a crucial step to liberate the primary amine for further conjugation. This process is typically achieved under acidic conditions; however, the choice of acid, solvent, and reaction conditions must be carefully considered to avoid unwanted side reactions, such as cleavage of acid-sensitive esters if present elsewhere in the molecule.[1][2]
Deprotection Methods Overview
The most common method for Boc deprotection is acidolysis.[1] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently used.[3][4][5] However, milder alternatives exist for substrates that are sensitive to harsh acidic conditions.[6][7] The choice of method will depend on the overall chemical structure of the molecule to which the PEG linker is attached and the desired purity of the final product.
Summary of Boc Deprotection Methods
| Method | Reagent(s) | Solvent(s) | Typical Concentration | Temperature (°C) | Typical Reaction Time | Remarks |
| Standard Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to RT | 30 min - 2 h | Highly effective and common method.[1][8] Potential for side reactions with other acid-sensitive groups.[2] Residual TFA can be removed by co-evaporation with toluene (B28343).[1] |
| Alternative Strong Acid | Hydrochloric Acid (HCl) | 1,4-Dioxane (B91453), Methanol | 4 M | RT | 2 - 16 h | Good alternative to TFA.[3][5] Can be selective in the presence of tert-butyl esters under controlled conditions.[9] |
| Milder Acidolysis | Oxalyl Chloride / Methanol | Methanol | 3 equivalents | RT | 1 - 4 h | Mild conditions suitable for substrates with acid-labile functional groups.[6] |
| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | 2-3 equiv. (ZnBr₂) or 1.2-1.5 equiv. (TMSI) | RT | Overnight | Milder than strong Brønsted acids.[3] Requires anhydrous conditions. |
| Thermal Deprotection | Heat | - | - | High Temperatures | Variable | Can be an option for specific substrates but may not be suitable for complex molecules.[1] |
| Green Chemistry Approach | Water | Water | - | Reflux | Variable | Environmentally friendly method, but applicability to the specific substrate needs to be evaluated.[10] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is a widely used and generally efficient method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)
-
Diethyl ether (for precipitation, optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[1]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1] For molecules containing other acid-sensitive groups, starting with a lower concentration of TFA (e.g., 20%) is recommended.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[1] On TLC, the deprotected amine product will be more polar and have a lower Rf value. In ¹H NMR, the disappearance of the tert-butyl proton signal (a singlet around 1.4 ppm) indicates the completion of the reaction.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1]
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[1] The resulting product is the TFA salt of the deprotected amine.
Work-up Options:
-
Direct Use: The resulting TFA salt can often be used directly in the next synthetic step without further purification.
-
Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[1] Care should be taken if other base-labile groups are present.
-
Precipitation: The deprotected PEG linker, as an ammonium (B1175870) salt, can sometimes be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether.[1]
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This method provides an alternative to TFA and can sometimes offer better selectivity.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous 1,4-dioxane.
-
Add the 4 M HCl in 1,4-dioxane solution (e.g., 5-10 equivalents of HCl).[5]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 16 hours.[5]
-
Once the reaction is complete, remove the solvent and excess HCl under reduced pressure. The product is obtained as the hydrochloride salt.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Boc deprotection of this compound.
Caption: General workflow for Boc deprotection.
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the acid concentration, extending the reaction time, or slightly increasing the temperature.[1] Ensure the starting material is fully dissolved in the chosen solvent.
-
Side Product Formation: If side products are observed, especially with molecules containing other sensitive functional groups, consider using milder deprotection conditions (e.g., lower TFA concentration, lower temperature, or alternative reagents like oxalyl chloride/methanol).[1][6] The use of scavengers like triisopropylsilane (B1312306) (TIS) can help suppress side reactions caused by the tert-butyl cation generated during deprotection.[1]
-
Difficulty in Removing Residual Acid: Co-evaporation with toluene is generally effective for removing residual TFA.[1] For HCl, ensure thorough evaporation under high vacuum.
By carefully selecting the deprotection method and optimizing the reaction conditions, the Boc group can be efficiently removed from this compound, yielding the desired deprotected amine ready for subsequent conjugation steps.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 8. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mcours.net [mcours.net]
Application Note and Protocols: EDC/NHS Activation of N-(Azido-PEG3)-N-Boc-PEG3-acid for Amine Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent conjugation of molecules to proteins, peptides, antibodies, and other biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. A widely employed and robust method for achieving this is through the formation of a stable amide bond between a carboxylic acid and a primary amine. This is often facilitated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] This two-step, one-pot reaction is a versatile strategy for creating customized bioconjugates for applications such as targeted drug delivery, antibody-drug conjugates (ADCs), and advanced cellular imaging.[1]
This application note provides a detailed protocol for the activation of N-(Azido-PEG3)-N-Boc-PEG3-acid, a branched polyethylene (B3416737) glycol (PEG) linker, using EDC and NHS for subsequent coupling to amine-containing molecules. The azide (B81097) group enables click chemistry reactions, while the Boc-protected amine can be deprotected for further modifications.[4][5] The PEG spacer enhances solubility and reduces steric hindrance.
Reaction Mechanism
The EDC/NHS coupling reaction proceeds in two main steps:[1][6]
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[1][2][7]
-
Formation of the NHS Ester and Amide Bond: To improve the efficiency and stability of the reaction, particularly in aqueous solutions, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[1][2][7] This semi-stable NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond.[1]
Data Presentation: Reaction Parameters
The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including the molar ratios of the reagents, pH, and reaction time. The following tables summarize typical starting parameters for the activation and coupling steps. Optimization is often necessary for specific applications.[3]
Table 1: Molar Ratios of Reagents
| Reagent | Molar Excess relative to this compound | Recommended Range |
| EDC | 2 to 10-fold | A 2 to 5-fold molar excess is a common starting point.[1] |
| NHS/Sulfo-NHS | 1.2 to 5-fold | A 1.2 to 2-fold molar excess is often sufficient.[1] |
| Amine-containing Molecule | 1.5 to 10-fold (relative to the activated linker) | This should be optimized based on the specific reactants.[1] |
Table 2: pH and Reaction Time
| Step | Buffer | pH Range | Typical Reaction Time | Temperature |
| Activation | MES or similar non-amine, non-carboxylate buffer | 4.5 - 6.0[8][9] | 15 - 30 minutes[1][8] | Room Temperature |
| Coupling | PBS or similar amine-free buffer | 7.2 - 8.0[8][9] | 2 hours to overnight[1] | Room Temperature or 4°C |
Experimental Protocols
This section provides detailed protocols for the EDC/NHS activation of this compound and subsequent coupling to an amine-containing molecule in both aqueous and organic solvent systems.
Protocol 1: Aqueous Two-Step Coupling
This protocol is suitable for reactions involving proteins, antibodies, and other biomolecules in aqueous buffers.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine (B1172632), pH 8.5
-
Anhydrous DMF or DMSO
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.[2]
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[1]
-
Prepare a solution of the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).[1]
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.[1]
-
-
Activation of this compound:
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated this compound solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated linker to the protein is a good starting point for optimization.[1]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM. For example, add hydroxylamine to a final concentration of 10mM.[2]
-
Incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove excess reagents and byproducts by desalting, dialysis, or another appropriate chromatographic technique.
-
Protocol 2: Organic Solvent-Based Coupling
This protocol is suitable for coupling to small molecules or other substrates that are soluble in organic solvents.
Materials:
-
This compound
-
EDC·HCl
-
NHS
-
Amine-containing molecule (NH2-R')
-
Dry Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Reagent Preparation:
-
Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Activation and Coupling:
-
In a separate vial, dissolve EDC·HCl (2.0 mmol) in 0.5 mL of dry DCM and NHS (2.0 mmol) in 10 µL of DMSO.[8][9]
-
Add the EDC and NHS solutions sequentially to the solution of the PEG acid.[8][9]
-
Add the amine-containing molecule (NH2-R') (1.5 mmol) to the reaction mixture.[8][9]
-
Add DIPEA (1.5 mmol) and stir the mixture at room temperature for 1 hour.[8][9]
-
Purification:
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low Coupling Efficiency | - pH of activation or coupling buffer is not optimal. - Hydrolysis of EDC or NHS ester. - Inactive reagents. | - Ensure the pH of the activation buffer is between 4.5-6.0 and the coupling buffer is between 7.2-8.0.[8][9] - Prepare fresh solutions of EDC and NHS immediately before use.[1] - Use fresh, high-quality reagents and store them under desiccated conditions. |
| Precipitation of Protein | - High concentration of organic solvent from the PEG-acid stock solution. - Protein instability at the reaction pH. | - Minimize the volume of the organic solvent stock solution added to the aqueous protein solution. - Ensure the protein is soluble and stable at the chosen coupling pH. |
| Non-specific Binding | - Insufficient quenching of the reaction. | - Ensure complete quenching of unreacted NHS esters by adding an excess of an amine-containing quenching agent. |
| Side Reactions | - Presence of other nucleophiles in the reaction mixture. | - Use amine-free and carboxyl-free buffers for the activation and coupling steps.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-acid | BroadPharm [broadpharm.com]
- 5. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
Developing Bioprobes with N-(Azido-PEG3)-N-Boc-PEG3-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG3)-N-Boc-PEG3-acid is a versatile, branched polyethylene (B3416737) glycol (PEG) linker ideal for the development of sophisticated bioprobes.[1][2] Its unique trifunctional structure, featuring a carboxylic acid, a Boc-protected amine, and an azide (B81097) group, enables a modular and controlled approach to bioconjugation. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates while minimizing steric hindrance.[1]
This document provides detailed application notes and experimental protocols for the synthesis of a fluorescent bioprobe using this compound. The workflow involves the initial conjugation of the linker to a biomolecule of interest (e.g., a peptide or protein) via its carboxylic acid, followed by the deprotection of the Boc group to reveal a primary amine for further modification, and finally, the attachment of a reporter molecule (e.g., a fluorophore) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1][3][4]
Key Applications
The strategic design of this compound allows for its use in a variety of applications, including:
-
Fluorescent Labeling and Imaging: Attachment of fluorophores to biomolecules for in vitro and in vivo imaging studies.
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.[5]
-
Surface Functionalization: Immobilization of biomolecules on surfaces for diagnostic assays and biomaterial development.[1]
-
Drug Delivery Systems: Creation of targeted drug delivery vehicles.[1]
Experimental Workflow Overview
The overall workflow for synthesizing a fluorescent bioprobe using this compound can be broken down into three main stages:
-
Conjugation of the Linker to a Biomolecule: The carboxylic acid of the linker is activated and reacted with a primary amine on the target biomolecule.
-
Deprotection of the Boc Group: The Boc protecting group is removed under acidic conditions to expose a primary amine.
-
Click Chemistry Reaction: An alkyne-functionalized reporter molecule is attached to the azide group of the linker via CuAAC.
Figure 1: Experimental workflow for bioprobe synthesis.
Detailed Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes the conjugation of the linker to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) residue).
Materials:
-
This compound
-
Peptide of interest
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer: 1 M Tris-HCl, pH 8.5
-
Dialysis tubing or desalting columns
-
HPLC system for purification and analysis
Procedure:
-
Activation of the Linker:
-
Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the linker solution.
-
Incubate at room temperature for 1 hour with gentle mixing to form the NHS ester.
-
-
Conjugation to the Peptide:
-
Dissolve the peptide in PBS (pH 7.4) to a concentration of 1-5 mg/mL.
-
Add the activated linker solution to the peptide solution at a 10- to 20-fold molar excess.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubating for 30 minutes at room temperature.
-
Purify the conjugate by dialysis against PBS or using a desalting column to remove excess linker and reagents.
-
Further purify the conjugate using reverse-phase HPLC.
-
Characterize the product by mass spectrometry to confirm successful conjugation.
-
| Parameter | Value |
| Linker Concentration | 100 mM in DMF |
| EDC/NHS Equivalents | 1.5 |
| Peptide Concentration | 1-5 mg/mL in PBS |
| Linker:Peptide Molar Ratio | 10-20:1 |
| Reaction Time | 2-4 hours at RT or overnight at 4°C |
| Quenching Agent | 1 M Tris-HCl, pH 8.5 |
Table 1: Reaction conditions for peptide conjugation.
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group to expose a primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
PBS, pH 7.4
-
Dialysis tubing or desalting columns
Procedure:
-
Deprotection Reaction:
-
Lyophilize the purified Boc-protected conjugate to dryness.
-
Resuspend the dried conjugate in a solution of 50% TFA in DCM.
-
Incubate at room temperature for 30-60 minutes.
-
-
Precipitation and Washing:
-
Precipitate the deprotected conjugate by adding 10 volumes of cold diethyl ether.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the conjugate.
-
Carefully decant the supernatant and wash the pellet twice with cold diethyl ether.
-
-
Resuspension and Purification:
-
Air-dry the pellet to remove residual ether.
-
Resuspend the deprotected conjugate in PBS, pH 7.4.
-
Purify the final product by dialysis or using a desalting column to remove residual TFA and salts.
-
Confirm deprotection by mass spectrometry (observing the expected mass shift).
-
| Parameter | Value |
| Deprotection Reagent | 50% TFA in DCM |
| Reaction Time | 30-60 minutes at RT |
| Precipitation Solvent | Cold diethyl ether |
Table 2: Conditions for Boc deprotection.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-functionalized fluorophore to the azide-functionalized conjugate.
Materials:
-
Azide-functionalized conjugate
-
Alkyne-functionalized fluorophore
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for biocompatibility)
-
DMSO
-
PBS, pH 7.4
-
Dialysis tubing or desalting columns
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized conjugate in PBS (pH 7.4) to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.
-
Prepare fresh stock solutions of 100 mM CuSO₄ in water and 500 mM sodium ascorbate in water.
-
If using, prepare a 100 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-functionalized conjugate, 1.5-3 equivalents of the alkyne-fluorophore, and THPTA (if used, to a final concentration of 5 mM).
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the final fluorescent bioprobe by dialysis or using a desalting column to remove excess reagents.
-
Further purify by HPLC if necessary.
-
Characterize the final product by UV-Vis spectroscopy (to confirm the presence of the fluorophore) and mass spectrometry.
-
| Parameter | Value |
| Alkyne-fluorophore Equivalents | 1.5-3 |
| CuSO₄ Final Concentration | 1 mM |
| Sodium Ascorbate Final Concentration | 5 mM |
| THPTA Final Concentration (optional) | 5 mM |
| Reaction Time | 1-4 hours at RT |
Table 3: Conditions for CuAAC reaction.
Application Example: Probing the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Dysregulation of this pathway is implicated in various diseases, including cancer.[7] A bioprobe developed using the protocols above can be used to study this pathway. For instance, a peptide substrate of ERK can be conjugated with a fluorophore to create a reporter for ERK activity.
Figure 2: MAPK/ERK signaling pathway with bioprobe interaction.
In this example, the bioprobe, consisting of an ERK peptide substrate linked to a fluorophore via this compound, can be introduced into cells. Upon activation of the MAPK/ERK pathway, active ERK would phosphorylate or cleave the peptide substrate, leading to a change in the fluorescent signal.[6] This change can be monitored using techniques like fluorescence microscopy or flow cytometry to quantify ERK activity in real-time.
Conclusion
This compound is a powerful tool for the construction of multifunctional bioprobes. The orthogonal reactivity of its three functional groups allows for a stepwise and controlled synthesis, enabling the development of sophisticated reagents for studying complex biological processes. The protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to leverage this versatile linker in their research endeavors.
References
- 1. Synthesis of water soluble PEGylated (copper) phthalocyanines via Mitsunobu reaction and Cu(i)-catalysed azide–alkyne cycloaddition (CuAAC) “click” chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Khan Academy [khanacademy.org]
- 7. Khan Academy [khanacademy.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc Deprotection of N-(Azido-PEG3)-N-Boc-PEG3-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Boc deprotection for the trifunctional linker, N-(Azido-PEG3)-N-Boc-PEG3-acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Boc deprotection?
A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. Deprotection occurs via acid-catalyzed hydrolysis. The acid protonates the carbamate, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid. The carbamic acid is unstable and decomposes into the free amine and carbon dioxide.
Q2: Are the azide (B81097) and carboxylic acid functionalities stable under standard Boc deprotection conditions?
A2: Yes, both the azide and carboxylic acid groups are generally stable under the acidic conditions required for Boc deprotection, such as with trifluoroacetic acid (TFA). However, it is crucial to avoid sulfur-containing scavengers, which can reduce the azide group.
Q3: What are the most common side reactions during the Boc deprotection of this compound?
A3: The most common side reaction is the alkylation of nucleophilic sites by the tert-butyl cation generated during the deprotection. For this specific molecule, while there are no highly susceptible residues like tryptophan or methionine, the PEG chain itself or other components in the reaction mixture could potentially be alkylated. Incomplete deprotection is another common issue.
Q4: When should I use scavengers, and which ones are appropriate?
A4: Scavengers are used to trap the reactive tert-butyl cation and prevent side reactions. For this compound, a common scavenger to consider is triisopropylsilane (B1312306) (TIS). It is important to avoid thiol-based scavengers like ethanedithiol (EDT) as they can reduce the azide group.
Q5: How can I monitor the progress of the deprotection reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] On TLC, the deprotected product will have a lower Rf value (be more polar) than the starting material.[1] LC-MS can be used to observe the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration. 2. Inadequate reaction time or temperature. 3. Steric hindrance from the PEG chains. | 1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[3] 2. Extend the reaction time and continue to monitor by TLC or LC-MS.[3] Gentle warming (e.g., to 40°C) can be considered, but monitor for side products. 3. Ensure adequate stirring and consider a slightly longer reaction time. |
| Observation of Side Products (Unexpected peaks in LC-MS) | 1. Alkylation by the tert-butyl cation. 2. Degradation of the starting material or product. | 1. Add a scavenger such as triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).[3] 2. Ensure the reaction is not running for an unnecessarily long time after completion. Perform the reaction at 0°C to room temperature. |
| Difficult Product Isolation/Purification | 1. The deprotected product is a zwitterion, which can lead to poor solubility in common organic solvents and streaking on silica (B1680970) gel. 2. Residual TFA forming a salt with the product amine. | 1. After reaction completion, remove the bulk of TFA and solvent under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to remove residual TFA.[3] For purification, consider reverse-phase chromatography or precipitation of the product from the reaction mixture by adding a non-polar solvent like diethyl ether.[3] 2. To obtain the free amine, a basic work-up with a mild base like saturated sodium bicarbonate solution can be performed, but care must be taken if other base-labile groups are present. Alternatively, using a basic resin like Amberlyst A21 can neutralize the TFA salt. |
| Low Yield | A combination of the factors above: incomplete reaction, side product formation, and/or difficult isolation. | Systematically address each of the points above. Start by optimizing the deprotection conditions (TFA concentration, time) and then focus on an appropriate work-up and purification strategy. |
Experimental Protocols
Standard Boc Deprotection Protocol
This protocol is a general starting point and may require optimization for specific experimental setups.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for basic work-up)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask with a magnetic stir bar.[3]
-
Cooling: Cool the solution to 0°C in an ice bath.[3]
-
Addition of Reagents:
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3]
-
Work-up (TFA Salt Isolation):
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[3]
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[3] The resulting TFA salt of the deprotected amine can often be used directly in subsequent steps.
-
-
Work-up (Free Amine Isolation):
-
After concentrating the reaction mixture, dissolve the residue in DCM.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the free amine.[1]
-
Reaction Monitoring Protocol (LC-MS)
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately by diluting it in a mobile phase containing a neutralizing agent (e.g., a small amount of ammonium (B1175870) hydroxide (B78521) in the diluent).
-
Inject the quenched sample into an appropriate HPLC system (e.g., a reverse-phase C18 column).
-
Analyze the chromatogram to determine the relative peak areas of the starting material and the deprotected product.
Quantitative Data Summary
The following table provides a starting point for optimizing the Boc deprotection of this compound. The optimal conditions may vary depending on the scale of the reaction and the desired purity of the final product.
| Parameter | Recommended Range | Notes |
| Substrate Concentration | 0.1 - 0.2 M in DCM | Ensure complete dissolution of the starting material.[3] |
| TFA Concentration | 20 - 50% (v/v) in DCM | Start with 20% and increase if the reaction is sluggish.[3] |
| Scavenger (TIS) | 2.5 - 5% (v/v) | Recommended to minimize potential side reactions.[3] |
| Reaction Temperature | 0°C to Room Temperature | Start at 0°C and allow to warm to room temperature.[3] |
| Reaction Time | 1 - 2 hours | Monitor by TLC or LC-MS for completion.[3] |
Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: A logical decision tree for troubleshooting common issues in Boc deprotection.
References
Technical Support Center: Purification of N-(Azido-PEG3)-N-Boc-PEG3-acid Reaction Products by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-(Azido-PEG3)-N-Boc-PEG3-acid reaction products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for purifying this compound?
A1: Reverse-phase HPLC (RP-HPLC) is the most effective and widely used method for purifying PEGylated molecules like this compound. The separation is based on the hydrophobicity of the molecules. The Boc (tert-butyloxycarbonyl) group provides significant hydrophobicity, allowing for excellent retention and separation on a non-polar stationary phase such as C18 or C8.[1][2]
Q2: Which type of HPLC column is best suited for this purification?
A2: A C18 column is an excellent starting point for purifying this branched PEG linker.[1] C8 columns can also be effective. For high-resolution analytical work or particularly challenging separations, consider using columns with smaller particle sizes (e.g., < 5 µm).
Q3: My compound has poor UV absorbance. What detection methods can I use?
A3: Polyethylene glycol (PEG) itself lacks a strong UV chromophore, which can make detection by UV-Vis challenging. For universal detection of your PEGylated product, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended. A Refractive Index Detector (RID) can also be used, though it is generally less sensitive and not compatible with gradient elution. If available, Mass Spectrometry (MS) is an excellent choice as it provides both detection and mass confirmation of your product.[1]
Q4: Why does my chromatogram show a broad peak for my PEGylated product?
A4: Peak broadening with PEG molecules can be attributed to several factors. While large PEGs can exhibit polydispersity, a short, monodisperse linker like a PEG3 derivative should ideally yield a sharp peak. Therefore, peak broadening is more likely due to suboptimal chromatographic conditions. This can often be improved by increasing the column temperature to enhance the kinetics on the column's stationary phase. Other potential causes include the presence of impurities with similar retention times or issues with the HPLC system itself.[1]
Q5: What are the expected starting materials and potential side products in the reaction mixture?
A5: Without a specific synthesis protocol, we can anticipate that the reaction mixture may contain unreacted starting materials, such as an azide-containing PEG precursor and a Boc-protected PEG precursor. Potential side products could include incompletely reacted intermediates or byproducts from the coupling reaction. Understanding the synthetic route is crucial for identifying potential impurities and optimizing the purification method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary Silanol (B1196071) Interactions: The acidic nature of residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing. - Column Overload: Injecting too much sample can lead to peak distortion. - Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the acidic group on the molecule, it can lead to inconsistent ionization and peak tailing. | - Use an End-Capped Column: Select a column that has been end-capped to minimize exposed silanol groups. - Add a Mobile Phase Modifier: Incorporate a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase to suppress silanol interactions. - Reduce Sample Concentration: Dilute the sample and inject a smaller amount onto the column. - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. |
| Poor Resolution/Peak Overlap | - Inadequate Mobile Phase Strength: The mobile phase may be too strong or too weak, leading to co-elution of the product and impurities. - Suboptimal Gradient Profile: A linear gradient may not be sufficient to separate closely eluting compounds. | - Optimize the Gradient: Adjust the gradient slope. A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks. - Change the Organic Solvent: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation. - Try a Different Stationary Phase: If a C18 column does not provide adequate separation, a C8 or a phenyl-hexyl column may offer different selectivity. |
| High Backpressure | - Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit. - Precipitation in the System: The sample may be precipitating in the mobile phase. - Buffer Precipitation: If using buffers, they may precipitate in high concentrations of organic solvent. | - Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter before use. - Use a Guard Column: A guard column installed before the analytical column can trap particulates and is more easily replaced than the column itself. - Ensure Sample Solubility: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions. - Check Buffer Solubility: Consult a buffer-organic solvent miscibility chart to ensure your buffer will not precipitate during the gradient. |
| Ghost Peaks | - Contaminated Mobile Phase or Injector: Impurities in the solvents or carryover from a previous injection can appear as unexpected peaks. - Degradation of the Analyte: The compound may be unstable under the mobile phase conditions. | - Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. - Implement a Needle Wash Step: Program a needle wash with a strong solvent in your injection sequence to clean the injector between samples. - Run a Blank Gradient: Injecting a blank (your mobile phase) can help identify if the ghost peaks are coming from the system or the sample. |
| Retention Time Drifting | - Inadequate Column Equilibration: The column may not be fully equilibrated to the initial mobile phase conditions between runs. - Column Temperature Fluctuations: Changes in ambient temperature can affect retention times. - Mobile Phase Composition Changes: Evaporation of the more volatile solvent component can alter the mobile phase composition over time. | - Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection. - Use a Column Oven: A column oven will maintain a stable temperature for more reproducible results. - Keep Mobile Phase Bottles Capped: Loosely cap the mobile phase reservoirs to prevent evaporation while allowing for solvent withdrawal. |
Experimental Protocol: Reverse-Phase HPLC Purification
This protocol provides a general starting point for the purification of this compound. Optimization may be necessary based on the specific reaction mixture and the HPLC system used.
1. Sample Preparation:
-
After the reaction is complete, perform a work-up to remove any catalysts or excess reagents that are not amenable to HPLC purification.
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile or dimethyl sulfoxide (B87167) (DMSO). The sample solvent should be as weak as or weaker than the initial mobile phase to ensure good peak shape.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler, and a suitable detector (e.g., UV-Vis, ELSD, CAD, or MS).
-
Column: A C18 reversed-phase column is recommended as a starting point.
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Degas both mobile phases by sparging with helium or by sonication under vacuum.
4. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 5 µm particle size, 100 Å pore size (e.g., 10 x 250 mm for semi-preparative) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4-5 mL/min (for a 10 mm ID column) |
| Column Temperature | 30-40 °C |
| Detection | UV at 210-220 nm (for peptide bonds if applicable) or ELSD/CAD/MS |
| Injection Volume | 100-500 µL (dependent on sample concentration and column size) |
| Gradient | 20-80% B over 30 minutes (This is a starting point and should be optimized) |
5. Post-Purification Processing:
-
Collect the fractions corresponding to the product peak.
-
Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
6. Purity Analysis:
-
Analyze the purified product by analytical RP-HPLC using a shallower gradient to confirm purity.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and structure.
Visualization of the Experimental Workflow
References
Technical Support Center: Troubleshooting Click Chemistry with PEG Linkers
Welcome to the technical support center for click chemistry applications involving polyethylene (B3416737) glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.
Troubleshooting Guide: Low Reaction Yields
This guide provides a structured approach to identifying and resolving the root causes of low yields in your click chemistry reactions with PEG linkers.
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with a PEG linker is showing low or no product formation. What are the first things I should check?
Low yields in CuAAC reactions involving PEG linkers can often be attributed to a few common culprits. Systematically investigating these potential issues can help pinpoint the problem.
Initial Checks:
-
Reagent Integrity:
-
Azides and Alkynes: Ensure your PEGylated azide (B81097) or alkyne has not degraded. Azides can be sensitive to reduction, and alkynes can undergo side reactions. Prepare fresh solutions of your reagents if degradation is suspected.
-
Copper Source: Use a high-quality copper source. If using a Cu(I) salt (e.g., CuI, CuBr), be aware that it can oxidize to the inactive Cu(II) state upon exposure to air.[1] It is often more reliable to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[2][3]
-
Reducing Agent: Sodium ascorbate solutions should be prepared fresh, as they can degrade, especially when exposed to air.
-
-
Reaction Conditions:
-
Oxygen Exclusion: The active Cu(I) catalyst is sensitive to oxygen.[1] While some protocols are robust, for troublesome reactions, degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.
-
Buffer Choice: Avoid using Tris buffer, as the tris(hydroxymethyl)aminomethane can act as a competitive ligand for copper, inhibiting the reaction.[2] Buffers like phosphate, carbonate, or HEPES in the pH range of 6.5-8.0 are generally compatible.[2]
-
-
Stoichiometry:
-
Ensure the molar ratios of your reactants are correct. An inappropriate ratio of azide to alkyne can lead to the incomplete consumption of the limiting reagent.[4]
-
Q2: I've confirmed my reagents and basic conditions are correct, but the yield is still low. What are the more advanced troubleshooting steps?
If initial checks do not resolve the issue, consider these more nuanced factors that can significantly impact the efficiency of click chemistry with PEG linkers.
Advanced Troubleshooting:
-
Copper Catalyst and Ligand System:
-
Ligand Choice: The use of a copper-chelating ligand is crucial for stabilizing the Cu(I) oxidation state and preventing its oxidation.[5] Commonly used ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). THPTA is water-soluble and often preferred for bioconjugation reactions.
-
Catalyst Loading: The concentration of the copper catalyst should be optimized. Generally, copper concentrations between 50 and 100 µM are sufficient to achieve high reaction rates.[1]
-
-
Solubility Issues:
-
While PEG linkers generally improve water solubility, the molecule they are attached to may still cause solubility problems in aqueous buffers.[4] Poor solubility of either reactant can lead to a heterogeneous reaction mixture and reduced reaction rates.[4] Consider adding a co-solvent like DMSO or t-BuOH to improve solubility.
-
-
Steric Hindrance:
The following workflow can guide you through the troubleshooting process:
Troubleshooting workflow for low CuAAC yields.
Frequently Asked Questions (FAQs)
Q3: Can the length of my PEG linker affect the reaction yield?
Yes, the length of the PEG linker can significantly influence the outcome of your click reaction.
-
Positive Impact: Longer PEG chains can increase the solubility of hydrophobic molecules and reduce steric hindrance between bulky conjugation partners, which can lead to improved reaction rates and yields.[4][6]
-
Negative Impact: In some cases, very long and flexible PEG chains might fold back and sterically shield the reactive azide or alkyne group, although this is less common. The primary role of the PEG linker is often to overcome steric hindrance.[7]
| PEG Linker Length | Potential Effect on Click Chemistry |
| Short (e.g., PEG2-PEG12) | May be sufficient for small molecules, but could lead to steric hindrance with larger biomolecules.[6] |
| Long (e.g., PEG24, PEG2000) | Generally preferred for improving solubility and overcoming steric hindrance in bioconjugation.[6][8] |
Q4: I am working with a sensitive protein. Are there alternatives to copper-catalyzed click chemistry?
Yes, if the cytotoxicity of the copper catalyst is a concern for your application, especially in living systems, you should consider copper-free click chemistry.[9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is the most common copper-free alternative. It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts with an azide without the need for a catalyst.[10][11]
-
Kinetics: SPAAC reactions are generally slower than CuAAC reactions.[11]
-
Considerations: Strained cyclooctynes can be unstable under certain conditions, such as acidic environments.[4]
Comparison of CuAAC and SPAAC.
Q5: My PEGylated product is difficult to purify. What are some common challenges and solutions?
Purification of PEGylated compounds can be challenging due to their physical properties.
-
Streaking in Chromatography: PEGylated molecules often streak on silica (B1680970) gel columns. Using a solvent system like chloroform/methanol or dichloromethane/methanol can sometimes provide better separation.[12]
-
High Polarity: The high polarity of PEG linkers makes them move quickly through silica gel, offering poor separation from polar impurities.[12]
-
Alternative Purification: Consider alternative methods such as:
-
Size-Exclusion Chromatography (SEC): Effective for separating your larger PEGylated product from smaller unreacted molecules.
-
Dialysis: Useful for removing small molecule impurities from large PEGylated biomolecules.
-
Reverse-Phase HPLC: Can provide good separation, especially with the right column and gradient.
-
| Purification Challenge | Recommended Solution(s) |
| Streaking on Silica Gel | Use CHCl₃/MeOH or DCM/MeOH solvent systems.[12] |
| Poor Separation of Polar Compounds | Consider Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC. |
| Removal of Small Molecule Impurities | Dialysis or SEC are effective methods. |
Experimental Protocols
Protocol 1: General Protocol for a Trial CuAAC Reaction
This protocol is a starting point for optimizing your CuAAC reaction.
Materials:
-
Azide-functionalized molecule (with or without PEG linker)
-
Alkyne-functionalized molecule (with or without PEG linker)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.5)
-
Degassed water and solvents
Procedure:
-
Prepare Stock Solutions:
-
Prepare Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio (e.g., 10 µL of 100 mM CuSO₄ and 20 µL of 100 mM THPTA if using a 1:1 stock concentration as a base). Let it incubate for a few minutes.[5]
-
-
Reaction Assembly:
-
In a new tube, add your azide and alkyne molecules to the reaction buffer. A common starting point is a 1:1.2 molar ratio of the limiting reagent to the excess reagent.
-
Add the catalyst premix to the reaction mixture. The final copper concentration should typically be between 50-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is often 5-10 times the concentration of copper.
-
-
Reaction:
-
Incubate the reaction at room temperature for 1-4 hours. For difficult reactions, the time can be extended up to 24 hours.[13]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE for proteins).
-
-
Purification:
-
Purify the product using a suitable method as discussed in Q5.
-
Protocol 2: Small-Scale Test for Reagent Activity in SPAAC
If you are having issues with a copper-free click reaction, this protocol helps to determine if the problem lies with your complex biomolecules or the fundamental reactivity of your reagents.[4]
Materials:
-
A simple, commercially available azide (e.g., benzyl (B1604629) azide).
-
A simple, commercially available strained alkyne (e.g., DBCO-amine).
-
Your azide-functionalized PEGylated molecule.
-
Your alkyne-functionalized PEGylated molecule.
-
Reaction Buffer (e.g., PBS or HEPES, pH 7.5).
Procedure:
-
Set up two parallel reactions:
-
Reaction A (Control): React the simple benzyl azide with the simple DBCO-amine in your chosen reaction buffer.
-
Reaction B (Test): React your azide-functionalized PEGylated molecule with your alkyne-functionalized PEGylated molecule under the same conditions.
-
-
Reaction Conditions:
-
Use a 1:1.5 molar ratio of azide to alkyne.
-
Incubate at room temperature for 2-24 hours.
-
-
Analysis:
-
Analyze both reactions by LC-MS or another suitable method.
-
If Reaction A works but B fails: The issue is likely related to your specific PEGylated molecules (e.g., steric hindrance, insolubility, or degradation).
-
If both reactions fail: The problem is more likely with the general reaction conditions (e.g., buffer, pH, solvent) or the integrity of your stock solutions.[4]
-
The following decision tree illustrates this logic:
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
stability issues of N-(Azido-PEG3)-N-Boc-PEG3-acid under acidic conditions
Welcome to the technical support center for N-(Azido-PEG3)-N-Boc-PEG3-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this linker under acidic conditions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound under acidic conditions?
A1: The primary and expected instability of this compound in an acidic environment is the cleavage of the tert-butoxycarbonyl (Boc) protecting group from the amine.[1][2] The Boc group is intentionally designed to be labile to acid, allowing for the deprotection of the amine for subsequent conjugation or modification steps.[3][4]
Q2: Under what acidic conditions will the Boc group be removed?
A2: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1][2] The reaction is typically rapid and can be carried out at room temperature.[2] Common reagents for deprotection include TFA in dichloromethane (B109758) (DCM) or HCl in 1,4-dioxane.[5]
Q3: Is the PEG linker itself stable under acidic conditions?
A3: The polyethylene (B3416737) glycol (PEG) chain is generally stable under mild acidic conditions. However, prolonged exposure to harsh conditions, including strong acids, high temperatures, and UV light, can lead to oxidative degradation of the PEG chain.[6][7] It is also important to note that some specialized PEG linkers can contain acid-labile bonds like esters, which would be susceptible to hydrolysis.[8][9] However, the structure of this compound does not inherently contain such intentionally cleavable linkages within the PEG backbone.
Q4: What are the products of acidic treatment of this compound?
A4: The treatment of this compound with acid will yield the deprotected amine as a salt (e.g., trifluoroacetate (B77799) or hydrochloride salt), tert-butyl cation byproducts (which typically form isobutylene (B52900) and tert-butanol), and carbon dioxide.[1][10] The PEG linker and the terminal azide (B81097) and carboxylic acid groups are expected to remain intact under standard Boc deprotection conditions.
Q5: How should I store this compound to ensure its stability?
A5: To maintain the integrity of the compound, it should be stored at low temperatures (typically 2-8°C or -20°C), protected from light and moisture, and kept under an inert atmosphere if possible.[4][11] Exposure to acidic vapors in the storage environment should be avoided.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Boc Deprotection | 1. Insufficient acid strength or concentration.[5]2. Inadequate reaction time or temperature.[5]3. Steric hindrance from the PEG chain.[5]4. Poor solubility of the compound in the reaction solvent. | 1. Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM).2. Extend the reaction time and monitor progress by TLC, LC-MS, or NMR.3. Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[5]4. Ensure the chosen solvent fully dissolves the PEGylated compound. |
| Observation of Unexpected Side Products | 1. Alkylation of the deprotected amine or other nucleophilic groups by the tert-butyl cation.[12]2. Degradation of the PEG chain under harsh acidic conditions or due to oxidative stress.[6]3. Reaction of the azide or carboxylic acid groups under the chosen conditions. | 1. Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cations.[13]2. Use the mildest acidic conditions that still achieve efficient deprotection. Avoid prolonged reaction times and high temperatures.3. Ensure the reaction conditions are specific for Boc deprotection and compatible with the other functional groups. |
| Low Recovery of the Deprotected Product | 1. Precipitation of the product as a salt.2. Adsorption of the PEGylated compound to glassware.3. Instability of the deprotected product during workup. | 1. If the product precipitates, it can often be isolated by centrifugation or filtration. Alternatively, add a co-solvent to improve solubility.2. Use silanized glassware to minimize adsorption.3. Perform the workup at low temperatures and avoid strongly basic conditions if other base-labile groups are present. Neutralize the acid carefully with a mild base like sodium bicarbonate.[5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound under Acidic Conditions
This protocol outlines a general method for determining the rate of Boc deprotection under specific acidic conditions using HPLC analysis.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
-
Acidic Treatment:
-
In a series of vials, add a defined volume of the stock solution.
-
To each vial, add the acidic solution to be tested (e.g., 20% TFA in DCM, 4M HCl in dioxane, or an aqueous buffer at a specific pH) to initiate the reaction.
-
Incubate the vials at a controlled temperature (e.g., room temperature).
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction in one of the vials by adding a neutralizing agent (e.g., a solution of sodium bicarbonate or a suitable amine base).
-
Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the starting material from the deprotected product (e.g., start with a low percentage of B and ramp up).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm or an Evaporative Light Scattering Detector (ELSD).
-
Inject the samples from each time point.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material (this compound) and the deprotected product at each time point.
-
Calculate the percentage of the remaining starting material and the percentage of product formation over time.
-
Plot the results to determine the rate of deprotection under the tested conditions.
-
Quantitative Data
The rate of Boc deprotection is highly dependent on the specific acid, its concentration, the solvent, and the temperature. Below is a table summarizing typical conditions and approximate reaction times for Boc deprotection.
| Acid System | Solvent | Temperature | Typical Reaction Time | Reference |
| 20-50% TFA | Dichloromethane (DCM) | Room Temperature | 30 min - 2 hours | [5] |
| 4M HCl | 1,4-Dioxane | Room Temperature | 1 - 4 hours | [5] |
| p-Toluenesulfonic acid | THF/DCM | Room Temperature | ~5 minutes | [14] |
Note: These are general guidelines. The optimal conditions and reaction times should be determined empirically for your specific application.
Visualizations
Boc Deprotection Mechanism
Caption: Mechanism of Boc deprotection under acidic conditions.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Logical workflow for troubleshooting incomplete Boc deprotection.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, 2183440-74-4 | BroadPharm [broadpharm.com]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Preventing Protein Conjugate Aggregation with PEG Linkers
Welcome to the technical support center for protein-PEG conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the aggregation of protein conjugates with PEG linkers.
Troubleshooting Guide
Issue: I am observing precipitation or visible aggregates during or after my protein-PEG conjugation reaction.
This is a common challenge in bioconjugation. Follow this step-by-step guide to identify the cause and find a solution.
Step 1: Identify the Potential Cause
First, let's diagnose the likely origin of the aggregation. Several factors during the PEGylation process can lead to the formation of unwanted protein aggregates.
Caption: Troubleshooting logic for protein-PEG conjugate aggregation.
Step 2: Implement Solutions Systematically
Based on the potential causes identified above, implement the following solutions. It is recommended to perform small-scale screening experiments to find the optimal conditions before scaling up.[1]
Caption: Experimental workflow for optimizing PEGylation conditions.
Solutions related to Reaction Conditions:
-
Optimize pH: The pH of the reaction buffer is critical. A suboptimal pH can alter the protein's surface charge, reducing electrostatic repulsion and promoting aggregation.[2] For thiol-bromoacetyl reactions, a pH of 6.5-7.5 is generally recommended.[2] For reactions involving primary amines (e.g., lysine (B10760008) residues), a pH around the pKa of the amine is often used, but this may need to be adjusted based on the protein's stability profile.[1]
-
Adjust Concentrations: High concentrations of protein or PEG increase the likelihood of intermolecular interactions.[1][2] Test a range of protein concentrations (e.g., 0.5-5 mg/mL) and PEG:protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1).[1][2]
-
Control Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate, which may favor intramolecular modification over intermolecular cross-linking.[1][2]
-
Control Reaction Rate: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over time.[1]
Solutions related to Reagents and Linkers:
-
Consider Linker Type: If you are using a homobifunctional PEG linker (reactive groups at both ends), intermolecular cross-linking is a significant risk.[1] Consider switching to a monofunctional PEG linker to prevent this.
-
Verify Reagent Quality: Impurities in the PEG reagent, or the presence of diol in a supposedly monofunctional PEG, can lead to unintended cross-linking.[1]
-
Evaluate Linker Structure: The structure of the PEG-protein linker can impact the conformational stability of the conjugate.[3][4] Linkers with rigid planar functional groups close to the peptide backbone may offer more stability.[3] Branched PEGs might provide better stabilization than linear PEGs.[4]
Solutions related to Protein Stability:
-
Add Stabilizing Excipients: The addition of certain excipients to the reaction buffer can help maintain protein stability and prevent aggregation.[1][2]
| Excipient | Recommended Concentration | Mechanism of Action |
| Sugars/Polyols | ||
| Sucrose (B13894)/Trehalose | 5-10% (w/v) | Preferential exclusion, increases protein stability.[1] |
| Glycerol (B35011) | 5-20% (v/v) | Acts as a cryoprotectant and stabilizer.[2] |
| Amino Acids | ||
| L-Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1] |
| Glutamate | 50 mM | Can help prevent aggregation.[2][5] |
| Surfactants | ||
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation.[1] |
Solutions for Post-Conjugation Handling:
-
Optimize Storage Buffer: The purified conjugate may aggregate during storage if the buffer is not optimal. Consider adding cryoprotectants like glycerol or sucrose to the storage buffer.[2]
-
Minimize Freeze-Thaw Cycles: Aliquot the purified conjugate into single-use volumes and store at -80°C to avoid repeated freezing and thawing, which can induce aggregation.[2][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: The main causes include:
-
Intermolecular Cross-linking: This occurs when using bifunctional PEG linkers that can connect multiple protein molecules.[1]
-
High Protein Concentration: Closer proximity of protein molecules increases the chance of aggregation.[1][2]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can destabilize the protein, exposing hydrophobic regions that lead to aggregation.[1][2]
-
Conformational Changes: The covalent attachment of PEG can sometimes disrupt the protein's native structure, leading to unfolding and aggregation.[2]
-
Poor Reagent Quality: Contaminants in the PEG reagent can cause unintended side reactions and cross-linking.[1]
Q2: How can I detect and quantify protein aggregation?
A2: Several analytical techniques can be used to monitor aggregation:
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[1] | Quantifies monomers, dimers, and higher-order soluble aggregates. Aggregates elute earlier.[1][7] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution by analyzing light scattering fluctuations.[1] | Detects the presence of larger aggregates and provides an overall size distribution profile.[1][8] |
| SDS-PAGE (non-reducing) | Separates proteins by molecular weight. | Can reveal high-molecular-weight bands corresponding to cross-linked aggregates.[1] |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a centrifugal field. | Provides detailed information on the size, shape, and distribution of different species in solution.[8] |
| Turbidity Measurement (UV-Vis) | Measures the amount of light scattered by particles in a solution. | An increase in absorbance at higher wavelengths (e.g., 350 nm) indicates the formation of insoluble aggregates.[1][7] |
Q3: Can the length and structure of the PEG linker affect aggregation?
A3: Yes, the characteristics of the PEG linker play a crucial role.
-
Length: Longer PEG chains can increase the hydrodynamic size of the conjugate, which generally enhances stability and reduces renal clearance.[9][10] However, the effect of PEG length on stability can be protein-specific.[11]
-
Structure: The structure of the linker chemistry itself can significantly impact the conformational stability of the protein conjugate.[3][4] Branched PEGs may offer superior stabilization compared to linear PEGs in some cases.[4] Using a monofunctional PEG is a key strategy to avoid the intermolecular cross-linking that causes aggregation.[1]
Q4: My conjugate is stable after purification but aggregates upon storage. What should I do?
A4: This suggests an issue with your storage conditions.
-
Formulate a Stable Storage Buffer: Your storage buffer should be optimized for the stability of the conjugate, not just the parent protein. This may involve a different pH or the addition of stabilizers like 10-20% glycerol or sucrose.[2]
-
Aliquot and Store Properly: Avoid repeated freeze-thaw cycles by storing the conjugate in single-use aliquots at -80°C.[2][6]
-
Perform Stability Studies: Conduct a long-term stability study at different temperatures (e.g., 4°C, -20°C, -80°C) to determine the optimal storage condition for your specific conjugate.[2]
Experimental Protocols
Protocol: Small-Scale PEGylation Screening for Aggregation Minimization
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.[1]
Materials:
-
Protein stock solution (e.g., 10 mg/mL)
-
Activated PEG linker stock solution (e.g., 100 mg/mL)
-
Reaction buffers with a range of pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
Stabilizing excipients (e.g., L-Arginine, Sucrose)
-
Microcentrifuge tubes or 96-well plate
-
Analytical instruments for aggregation detection (e.g., SEC, DLS)
Procedure:
-
Experimental Design: Set up a matrix of small-scale reactions (e.g., 20-50 µL total volume) to test different parameters:
-
Protein concentration: 0.5, 1, 2, 5 mg/mL
-
PEG:Protein molar ratio: 1:1, 5:1, 10:1, 20:1
-
pH: 6.0, 7.0, 7.4, 8.0
-
Temperature: 4°C and room temperature
-
-
Reaction Setup:
-
For each reaction, add the appropriate volume of protein stock solution and reaction buffer to a microcentrifuge tube.
-
Add the calculated volume of the activated PEG stock solution to initiate the reaction. Mix gently by pipetting. Do not vortex.[2]
-
-
Incubation:
-
Quenching (Optional): If necessary, stop the reaction by adding a quenching reagent (e.g., excess free cysteine or Tris buffer for certain chemistries).
-
Analysis:
-
Visually inspect each reaction for signs of precipitation.
-
Analyze a small aliquot from each reaction using an appropriate analytical technique (e.g., SEC or DLS) to quantify the percentage of monomer and aggregate.
-
-
Data Interpretation: Compare the results across all conditions to identify the combination of parameters that yields the highest conjugation efficiency with the lowest level of aggregation.
Protocol: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify soluble aggregates from the monomeric protein conjugate.
Materials:
-
HPLC or UPLC system with a UV detector
-
Size exclusion column suitable for the molecular weight range of your protein and its potential aggregates
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Protein conjugate sample
-
Molecular weight standards (for column calibration, if needed)
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Centrifuge the protein conjugate sample (e.g., at 14,000 x g for 10 minutes) to remove any large, insoluble aggregates.
-
Prepare the sample for injection by diluting it in the mobile phase to an appropriate concentration.
-
-
Injection and Data Acquisition:
-
Inject a defined volume of the prepared sample onto the column.
-
Monitor the elution profile using the UV detector (typically at 280 nm for proteins).
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. Aggregates, having a larger hydrodynamic radius, will elute before the monomeric protein.
-
Integrate the area under each peak.
-
Calculate the percentage of aggregate and monomer by dividing the area of the respective peak by the total area of all peaks.
-
Caption: Aggregation mechanism via a bifunctional PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. approcess.com [approcess.com]
- 8. Protein Aggregation Analysis [intertek.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. purepeg.com [purepeg.com]
- 11. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Boc Deprotection
Welcome to the Technical Support Center for selective tert-butyloxycarbonyl (Boc) deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the complexities of selective Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection?
A1: The Boc group is an acid-labile protecting group for amines. The deprotection mechanism involves acid-catalyzed hydrolysis of the carbamate. The acid protonates the carbamate, leading to the cleavage of the C-O bond. This cleavage forms a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and decomposes into the free amine and carbon dioxide gas. The tert-butyl cation can be trapped by a scavenger or can eliminate a proton to form isobutylene.[1][2][3][4]
Q2: What are the standard reaction conditions for Boc deprotection?
A2: Standard conditions typically involve treating the Boc-protected substrate with a strong acid in an organic solvent. The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often in a 1:1 or 1:4 ratio, or a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[1][5] These reactions are usually conducted at room temperature and are often complete within 30 minutes to a few hours.[1]
Q3: How can I selectively deprotect a Boc group in the presence of other acid-sensitive groups?
A3: Selective deprotection of the Boc group is achievable due to its high sensitivity to acid compared to many other protecting groups.[6] Milder acidic conditions can be employed. For instance, using a dilute solution of TFA or using a weaker acid can often selectively remove the Boc group while leaving other acid-sensitive groups, such as tert-butyl esters, intact.[7][8] Non-acidic methods, such as thermal deprotection or using certain Lewis acids, can also provide selectivity.[9][10][11]
Q4: What are common side reactions during Boc deprotection and how can they be minimized?
A4: The most common side reactions include:
-
Incomplete Deprotection: A portion of the starting material remains unreacted.[1] This can be addressed by increasing the acid concentration, reaction time, or temperature.[12][13]
-
tert-Butylation: The electrophilic tert-butyl cation generated during the reaction can alkylate nucleophilic sites on the substrate, such as electron-rich aromatic rings or other functional groups.[1][6] This can be minimized by using "scavengers" like triisopropylsilane (B1312306) (TIS) or anisole (B1667542), which trap the tert-butyl cation.[14][15]
-
Trifluoroacetylation: When using TFA, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group.[1]
-
Degradation: Harsh acidic conditions can lead to the degradation of sensitive substrates.[1] Using milder conditions or alternative deprotection methods is recommended in such cases.
Q5: Is it possible to remove a Boc group without using acid?
A5: Yes, several non-acidic methods for Boc deprotection exist, which are particularly useful for substrates with acid-sensitive functional groups.[5][9] These methods include:
-
Thermal Deprotection: Heating the Boc-protected compound, sometimes in a high-boiling solvent like diphenyl ether or simply neat, can effect deprotection.[7][9]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂), trimethylsilyl (B98337) iodide (TMSI), or magnesium perchlorate (B79767) can be used for deprotection under relatively mild conditions.[5][16]
-
Catalyst-Free in Water: Refluxing in water has been reported as a green and effective method for the deprotection of N-Boc on various amines.[9][17]
-
Oxalyl Chloride in Methanol: This system provides a mild method for selective N-Boc deprotection at room temperature.[18][19][20]
Troubleshooting Guide
This guide addresses common issues encountered during selective Boc deprotection.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient Acid: Basic functional groups in the substrate can neutralize the acid.[12] 2. Low Reagent Quality: TFA can absorb water, reducing its effectiveness.[12] 3. Inadequate Reaction Conditions: Time may be too short or temperature too low.[12][13] 4. Steric Hindrance: A sterically hindered Boc group can be difficult to remove.[12] | 1. Increase the equivalents of acid. 2. Use fresh, high-purity reagents. 3. Increase the reaction time and/or temperature. Monitor progress by TLC or LC-MS.[12][13] 4. Employ harsher conditions or a different deprotection method. |
| Side Product Formation (tert-butylation) | The electrophilic tert-butyl cation byproduct alkylates nucleophilic sites on the substrate or product.[1][6] | Add a scavenger such as triisopropylsilane (TIS), thioanisole, or anisole to the reaction mixture to trap the tert-butyl cation.[14][15] |
| Cleavage of Other Protecting Groups (e.g., Cbz, Fmoc) | The Boc group is orthogonal to the Cbz (benzyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups.[3][15] Cbz is typically removed by hydrogenolysis, and Fmoc is removed with a base (e.g., piperidine).[2][15] Standard acidic Boc deprotection conditions should not affect these groups. If cleavage is observed, it may indicate overly harsh conditions or an incompatible substrate. | Use standard, milder acidic conditions for Boc deprotection. Ensure the reaction is not heated excessively. If issues persist, consider a non-acidic Boc deprotection method. |
| Degradation of Acid-Sensitive Substrate | The substrate contains functional groups that are not stable to the acidic conditions required for Boc deprotection.[1] | 1. Use milder acidic conditions (e.g., dilute TFA, weaker acid).[7] 2. Switch to a non-acidic deprotection method (thermal, Lewis acid-mediated, etc.).[7][9][10] |
Comparative Data of Reaction Conditions
The following table summarizes various conditions for selective Boc deprotection to aid in method selection.
| Reagent(s) | Solvent | Temperature | Time | Yield | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 0.5 - 2 h | High | The most common method; scavengers are often recommended.[1][5] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane / Methanol | 0 °C to RT | 1 - 4 h | High | Another standard method; commercially available as a solution.[1][13] |
| Oxalyl Chloride | Methanol | Room Temperature | 1 - 4 h | Up to 90% | A mild method suitable for substrates with acid-labile groups.[18][19][20] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Overnight | Good | A mild Lewis acid condition. |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room Temperature | Variable | Good | Effective but the reagent can be moisture-sensitive.[5] |
| Thermal (Neat or Solvent) | Diphenyl ether or neat | 150 - 185 °C | 0.5 - several h | Variable | Useful for acid-sensitive compounds, but may not be suitable for thermally labile molecules.[7][9] |
| Water (Catalyst-Free) | Water | Reflux | ~12 min - 5 h | High | An environmentally friendly method.[9][17] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected amine in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the substrate is sensitive to tert-butylation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[13]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[13]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with a solvent like toluene (B28343) (3 times).[13]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[13]
Protocol 2: Mild Boc Deprotection using Oxalyl Chloride in Methanol
-
Dissolve the N-Boc protected substrate in methanol.
-
Add 3 equivalents of oxalyl chloride to the solution at room temperature.[20]
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.[20]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The product can be isolated after a standard aqueous workup. Typically, the mixture is diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and remove salts.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the deprotected amine.[18]
Visual Guides
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting decision tree for Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Double BOC protection selective removal method [en.highfine.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(Azido-PEG3)-N-Boc-PEG3-acid Synthesis
Welcome to the technical support center for the synthesis and scale-up of N-(Azido-PEG3)-N-Boc-PEG3-acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Final Product
Q: My overall reaction yield for this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low yields can stem from several factors throughout the multi-step synthesis. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Key Considerations |
| Incomplete Starting Material Reaction | - Ensure starting materials are pure and dry. Moisture can interfere with many of the reactions. - Verify the stoichiometry of reactants. Use a slight excess of the limiting reagent if necessary. - Optimize reaction time and temperature. Monitor reaction progress using TLC or LC-MS. | PEG reagents can be hygroscopic; dry them under vacuum before use. |
| Side Reactions | - Boc Deprotection: Avoid strongly acidic conditions during workup of intermediate steps. - Azide (B81097) Reduction: Ensure that any reduction steps are compatible with the azide group. Avoid reagents like H₂/Pd-C if the azide is present. - PEG Degradation: Avoid strong oxidizing agents and high temperatures. | The Boc group is sensitive to strong acids.[1] The azide group is sensitive to reducing agents. |
| Inefficient Purification | - Column Chromatography: Use a suitable solvent system to achieve good separation. PEG compounds can be challenging to purify by standard silica (B1680970) gel chromatography. Reverse-phase chromatography may be more effective. - Precipitation/Crystallization: If applicable, optimize the solvent/anti-solvent system and temperature for efficient precipitation. | PEGylated molecules can be amphipathic, leading to challenging purification.[2] |
| Product Loss During Workup | - Aqueous Extractions: PEG compounds, especially shorter chains, can have some water solubility. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers. - Solvent Removal: Avoid excessive heat during solvent evaporation to prevent product degradation. | The solubility of PEG derivatives can vary depending on the functional groups.[3] |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Difficulty in Product Purification and Characterization
Q: I am struggling to purify the final this compound and confirm its identity. What methods are recommended?
A: The purification and characterization of PEGylated molecules can be challenging due to their physical properties.
Purification and Characterization Strategies
| Technique | Recommendations | Common Issues & Solutions |
| Purification | - Column Chromatography: Reverse-phase HPLC is often the most effective method for purifying PEG linkers. - Precipitation: Can be used for crude purification by precipitating the PEG derivative from a good solvent (e.g., DCM) with a non-solvent (e.g., diethyl ether).[2] | Issue: Broad peaks or poor separation. Solution: Optimize the gradient, mobile phase, and column chemistry. For precipitation, ensure the anti-solvent is added slowly at a low temperature. |
| Characterization | - NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation. The repeating ethylene (B1197577) glycol units will show a characteristic peak around 3.6 ppm in ¹H NMR.[4] - Mass Spectrometry (LC-MS, MALDI-TOF): Confirms the molecular weight of the product. ESI-MS is commonly used.[5][6] - FT-IR Spectroscopy: Useful for confirming the presence of key functional groups (e.g., azide stretch around 2100 cm⁻¹, carbonyl stretch around 1700-1750 cm⁻¹). | Issue: Complex NMR spectra due to the PEG backbone. Solution: Use a high-resolution instrument and compare spectra with starting materials to identify key functional group signals. For MS, PEG compounds can show a distribution of masses if the starting PEG material is not monodisperse. |
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials and reagents for the synthesis of this compound, and what are their storage conditions?
A: The synthesis generally involves a branched PEG backbone with orthogonal protecting groups. Key starting materials and reagents, along with their recommended storage, are listed below.
| Material/Reagent | Typical Purity | Recommended Storage Conditions |
| Boc-protected amine PEG acid | >95% | -20°C, under inert atmosphere (Argon or Nitrogen) |
| Azido-PEG alcohol or halide | >95% | -20°C, protected from light |
| Coupling agents (e.g., EDC, HATU) | >98% | -20°C, desiccated |
| Anhydrous Solvents (e.g., DCM, DMF) | Anhydrous grade | Room temperature, under inert atmosphere, over molecular sieves |
Q2: What are the key challenges in scaling up the synthesis of this compound from milligram to gram or kilogram scale?
A: Scaling up this synthesis presents several challenges that need to be addressed for a robust and reproducible process.[7]
-
Reaction Kinetics and Heat Transfer: Exothermic reactions may require careful temperature control on a larger scale.
-
Mixing: Ensuring homogenous mixing in larger reaction vessels is crucial for consistent reaction progress.
-
Purification: Column chromatography becomes less practical at a large scale. Developing precipitation or crystallization methods for purification is often necessary.[7]
-
Safety: Handling large quantities of azides requires strict safety protocols due to their potential explosive nature, especially with heating or heavy metals.
-
Material Handling: The viscous nature of some PEG derivatives can make them difficult to handle and transfer at a large scale.
Scale-Up Considerations Workflow
Caption: Key stages and considerations for scaling up synthesis.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to Introduce the Azido-PEG3 Moiety
This protocol assumes the coupling of an amine-terminated Boc-PEG3-acid with an azido-PEG3-NHS ester.
-
Preparation: Dissolve the Boc-protected amine PEG acid (1.0 eq) in anhydrous DCM or DMF.
-
Activation: Add N-hydroxysuccinimide (NHS, 1.2 eq) and a coupling agent such as EDC (1.2 eq). Stir the mixture at room temperature for 1-2 hours to form the activated ester.[2]
-
Coupling: In a separate flask, dissolve the azido-PEG3-amine (1.1 eq) in anhydrous DCM or DMF and add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Slowly add the activated ester solution to the azido-PEG3-amine solution. Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Wash the reaction mixture sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography (silica gel or reverse phase).
Protocol 2: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected PEG linker in a suitable solvent such as DCM.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt can often be used directly in the next step.[1]
For further assistance, please consult the relevant literature and safety data sheets for all reagents used.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
analytical methods for characterizing N-(Azido-PEG3)-N-Boc-PEG3-acid purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on characterizing the purity of N-(Azido-PEG3)-N-Boc-PEG3-acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
General Purity
Q1: What are the primary analytical methods to determine the purity of this compound?
A1: The primary analytical methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each technique provides orthogonal information to build a comprehensive purity profile.
Q2: What are the common impurities I should expect to see?
A2: Common impurities can arise from the starting materials or as byproducts of the synthesis process. These may include:
-
Starting materials: Unreacted PEG precursors.
-
Homobifunctional impurities: Molecules with two azide (B81097) groups or two carboxylic acid groups.
-
Incomplete reactions: Molecules where one of the functional groups has not been correctly installed.
-
Deprotection: Molecules where the Boc protecting group has been prematurely removed.
-
PEG polydispersity: While this is a discrete PEG linker, minor variations in PEG chain length can sometimes be present from the raw materials.
High-Performance Liquid Chromatography (HPLC)
Q3: What type of HPLC method is most suitable for this molecule?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and suitable method for analyzing the purity of this compound. This technique separates compounds based on their hydrophobicity.
Q4: What is a good starting point for an RP-HPLC method?
A4: A good starting point is a C18 column with a gradient elution using water and acetonitrile (B52724) (ACN), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The gradient can be run from a low to a high percentage of ACN to elute the compound and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q5: How can ¹H NMR be used to assess the purity of this compound?
A5: ¹H NMR is a powerful tool for confirming the structure and assessing the purity of the molecule. By integrating the characteristic peaks of the different moieties (azide, Boc group, and the PEG backbone), you can determine the relative ratios of these components. The absence of impurity peaks is a strong indicator of high purity.[1][2] It is crucial to correctly assign peaks, paying attention to potential ¹³C satellite peaks which can sometimes be mistaken for impurities.[2]
Q6: What are the expected chemical shifts for the key protons in this compound?
A6: While the exact chemical shifts can vary slightly depending on the solvent and concentration, you can generally expect to see signals in the following regions:
-
Boc group (-C(CH₃)₃): A singlet around 1.4 ppm.
-
PEG backbone (-OCH₂CH₂O-): A complex multiplet region between 3.5 and 3.8 ppm.
-
Protons adjacent to the azide group (-CH₂N₃): A triplet around 3.4 ppm.
-
Protons adjacent to the carboxylic acid (-CH₂COOH): A triplet around 2.6 ppm.
Mass Spectrometry (MS)
Q7: What are the expected ions for this compound in mass spectrometry?
A7: In electrospray ionization mass spectrometry (ESI-MS), you can expect to observe the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. The presence of multiple charged species is also possible with PEG compounds.[3]
Q8: Why do I see a distribution of peaks separated by 44 Da in the mass spectrum?
A8: This pattern is characteristic of polyethylene (B3416737) glycol (PEG) compounds and represents the repeating ethylene (B1197577) oxide unit (-CH₂CH₂O-), which has a mass of approximately 44 Da. While this product is a discrete PEG, minor polydispersity from the starting materials can sometimes be observed. However, significant distribution may indicate an impure starting material.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Incompatible injection solvent. | 1. Use a mobile phase with a lower pH (e.g., add 0.1% TFA). 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and additives. 2. Run a blank gradient to wash the column and system. Implement a needle wash step. |
| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Column degradation. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has been used extensively. |
| No Peak or Very Small Peak | 1. Sample degradation. 2. Incorrect injection volume. 3. Detector issue. | 1. Ensure proper storage of the compound (-20°C). 2. Check the autosampler for proper operation. 3. Verify detector settings and lamp status. |
NMR Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | 1. Poor shimming. 2. Sample aggregation at high concentration. 3. Paramagnetic impurities. | 1. Reshim the spectrometer. 2. Dilute the sample. 3. Ensure high-purity NMR solvent and sample. |
| Unexpected Peaks | 1. Impurities in the sample. 2. Residual solvent from purification (e.g., ethyl acetate, dichloromethane). 3. Water in the NMR solvent. | 1. Refer to the common impurities list and consider further purification. 2. Dry the sample under high vacuum for an extended period. 3. Use fresh, sealed NMR solvent. |
| Incorrect Integration Ratios | 1. Overlapping peaks. 2. Incorrectly phased spectrum. 3. Presence of ¹³C satellites in the baseline of a major peak. | 1. Use a higher field NMR or a different solvent to improve resolution.[4] 2. Carefully re-phase the spectrum. 3. Ensure the integration regions are set correctly to exclude satellite peaks. |
Mass Spectrometry Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | 1. Poor ionization efficiency. 2. Sample concentration is too low. 3. Instrument parameters are not optimized. | 1. Adjust the mobile phase composition (e.g., add formic acid). 2. Increase the sample concentration. 3. Optimize source parameters such as capillary voltage and gas flow. |
| Complex Spectrum with Multiple Adducts | 1. High salt concentration in the sample. 2. PEG compounds are prone to forming adducts. | 1. Desalt the sample before analysis if possible. 2. Focus on identifying the primary [M+H]⁺ and [M+Na]⁺ ions. |
| Mass Inaccuracy | 1. Instrument not calibrated. 2. Presence of interfering species. | 1. Calibrate the mass spectrometer using a known standard. 2. Improve chromatographic separation to isolate the analyte of interest. |
Experimental Protocols
RP-HPLC Purity Analysis
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
¹H NMR Purity and Identity Confirmation
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (adjust for desired signal-to-noise)
-
Relaxation Delay (d1): 5 seconds
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm). Integrate the characteristic peaks to determine relative purity.
ESI-MS Identity Confirmation
-
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer
-
Mode: Positive Ion Mode
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.
-
Sample Preparation: Dissolve 0.1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Source Parameters (Typical):
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-8 L/min
-
Drying Gas Temperature: 180-220°C
-
-
Data Analysis: Acquire the spectrum over a mass range of m/z 100-1500. Look for the expected molecular ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺).
Data Presentation
Table 1: Physicochemical and Purity Data for this compound
| Parameter | Specification | Typical Value | Analytical Method |
| Molecular Formula | C₂₃H₄₃N₅O₁₀ | C₂₃H₄₃N₅O₁₀ | - |
| Molecular Weight | 549.62 g/mol | 549.62 g/mol | Mass Spectrometry |
| Purity | ≥95% | >98% | RP-HPLC (210 nm) |
| Appearance | White to off-white solid or oil | Conforms | Visual Inspection |
| Solubility | Soluble in water, DMSO, DCM, DMF | Conforms | Visual Inspection |
Table 2: Expected ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Boc (-C(CH₃)₃) | ~1.44 | s | 9H |
| -CH₂-COOH | ~2.65 | t | 2H |
| -CH₂-N₃ | ~3.39 | t | 2H |
| PEG backbone | 3.55 - 3.75 | m | 28H |
Table 3: Expected Ions in ESI-MS
| Ion | Expected m/z |
| [M+H]⁺ | 550.3 |
| [M+Na]⁺ | 572.3 |
| [M+K]⁺ | 588.3 |
Visualizations
Caption: Experimental workflow for purity analysis.
Caption: Logical flow for troubleshooting analytical issues.
References
Validation & Comparative
Navigating the Spacing Game: A Comparative Guide to PEG Linker Lengths in Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic outcomes. The choice of a linker to conjugate a payload—be it a drug, a fluorescent dye, or another biomolecule—to a protein or antibody is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) spacers have emerged as a cornerstone technology due to their hydrophilicity, biocompatibility, and ability to enhance the pharmacological properties of bioconjugates.[1][2] This guide provides an objective comparison of different PEG spacer lengths, supported by experimental data, to inform the selection of the optimal linker for specific bioconjugation applications.
The length of a PEG spacer can profoundly influence the physicochemical and biological properties of a bioconjugate.[1] Shorter PEG linkers can be advantageous for creating compact conjugates, while longer linkers may be necessary to overcome steric hindrance, improve solubility, and extend circulation half-life.[1][3] The incorporation of hydrophilic PEG linkers can mitigate issues associated with hydrophobic payloads, such as aggregation and rapid clearance, enabling higher drug-to-antibody ratios (DARs) without compromising the bioconjugate's properties.[4][5]
The Balancing Act: How PEG Spacer Length Influences Bioconjugate Performance
The selection of an appropriate PEG spacer length is a balancing act, weighing the benefits of improved pharmacokinetics against potential drawbacks like reduced binding affinity or biological activity. The optimal length is often specific to the antibody, payload, and target, necessitating empirical evaluation.[5]
Key Advantages of PEGylation in Bioconjugation:
-
Improved Solubility and Stability: PEGylation increases the hydrophilicity of bioconjugates, which can prevent aggregation, especially with hydrophobic payloads.[3][6][7] This enhanced solubility and stability are crucial during formulation and storage.[8]
-
Enhanced Pharmacokinetics: The increased hydrodynamic size of PEGylated molecules leads to reduced renal clearance and a longer circulation half-life.[3][8][9][10] This can result in less frequent dosing for patients.[3][6]
-
Reduced Immunogenicity: The PEG chain can shield the protein from the host's immune system, reducing the likelihood of an immune response.[3][6][8]
-
Protection from Proteolysis: PEGylation can protect the protein from enzymatic degradation, further contributing to its stability and longevity in vivo.[3][10]
Quantitative Comparison of Different PEG Spacer Lengths
The following tables summarize quantitative data from various studies, highlighting the impact of different PEG spacer lengths on key bioconjugate parameters.
Table 1: Effect of PEG Spacer Length on Binding Affinity
| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM | Fold Change vs. No Spacer |
| No Spacer | - | 15.1 ± 2.1 | 1.0 |
| PEG4 | 4 ethylene (B1197577) glycol units | 10.2 ± 1.5 | 1.5 |
| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 | 1.7 |
| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 | 1.9 |
| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 | 0.6 |
| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 | 0.5 |
Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers.[11] As the data indicates, the inclusion of a PEG spacer, particularly the longer PEG8 and PEG24, resulted in a significantly lower Kd value, signifying a stronger binding interaction compared to both the no-spacer control and the hydrophobic alkyl spacers.[11]
Table 2: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~4.2 | 2.0 |
| PEG8 | ~3.1 | 2.7 |
| PEG12 | ~2.5 | 3.4 |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[1] This table demonstrates that increasing the PEG linker length leads to a progressive decrease in the clearance rate of the ADC, indicating a longer circulation time.
Table 3: In Vivo Efficacy of ADCs with Different PEG Linker Lengths
| ADC with PEG Linker | Tumor Growth Inhibition (%) |
| PEG2 | 45% |
| PEG4 | 68% |
| PEG8 | 85% |
| PEG12 | 92% |
This table illustrates the general trend observed where longer PEG linkers can lead to improved in vivo anti-tumor efficacy of ADCs, likely due to enhanced pharmacokinetic properties.[5]
Experimental Protocols
To facilitate the replication and validation of these findings, this section provides detailed methodologies for key experiments used to evaluate the performance of bioconjugates with different PEG spacer lengths.
Experimental Protocol 1: Determination of Protein Solubility via PEG-Induced Precipitation
This method provides a relative measure of protein solubility by determining the concentration of polyethylene glycol (PEG) required to induce precipitation.[11] Higher PEG concentrations needed for precipitation indicate greater protein solubility.[11]
Materials:
-
Protein solution (e.g., antibody or protein conjugate) at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).[11]
-
High molecular weight Polyethylene Glycol (PEG) stock solution (e.g., 50% w/v PEG 8000 in the same buffer).[11]
-
96-well microplate (UV-transparent).[11]
-
Microplate reader capable of measuring absorbance at 280 nm.[11]
Procedure:
-
Prepare a serial dilution of the PEG stock solution in the assay buffer.[11]
-
In a 96-well microplate, mix the protein solution with the different concentrations of the PEG solution (e.g., 50 µL of protein solution with 50 µL of each PEG dilution).[11]
-
Include a control well with protein solution and buffer only (0% PEG).[11]
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 1 hour) to allow for equilibration and potential precipitation.[11]
-
Measure the absorbance of each well at 280 nm. A decrease in absorbance indicates protein precipitation.
-
Plot the percentage of soluble protein against the PEG concentration. The PEG concentration at which 50% of the protein has precipitated can be used as a measure of relative solubility.[11]
Experimental Protocol 2: Receptor Binding Affinity Assay
The binding affinity of a PEGylated ligand to its receptor can be determined using a competitive binding assay.[1]
Materials:
-
Cells or membranes expressing the target receptor.[1]
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor.[1]
-
Unlabeled PEGylated ligands of different PEG lengths.[1]
-
Assay buffer.[1]
-
Filtration apparatus or scintillation counter.[1]
Procedure:
-
Incubate a fixed concentration of the labeled ligand and a fixed amount of the receptor-expressing cells/membranes with varying concentrations of the unlabeled PEGylated ligands.[1]
-
Allow the binding to reach equilibrium.[1]
-
Separate the bound from the unbound labeled ligand using filtration.[1]
-
Quantify the amount of bound labeled ligand.[1]
-
Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled PEGylated ligand.[1]
-
Calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the binding of the labeled ligand. This value can be used to determine the binding affinity (Ki) of the PEGylated ligands.
Experimental Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ADCs with different PEG linker lengths in a mouse xenograft model.[5]
Materials:
-
Tumor cells that express the target antigen.
-
Immunocompromised mice (e.g., nude or SCID).
-
ADCs with different PEG linker lengths.
-
Vehicle control (e.g., saline or formulation buffer).
-
Calipers for tumor measurement.
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC with PEG4, ADC with PEG8, ADC with PEG12).
-
Administer the ADCs and vehicle control intravenously at a predetermined dose and schedule.
-
Measure tumor volumes with calipers two to three times per week.
-
Monitor the body weight of the mice as a measure of toxicity.
-
The study is concluded when tumors in the control group reach a predefined size, or at a set time point.[5]
-
Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.[5]
Visualizing the Impact and Workflow
To better understand the implications of PEG spacer length and the process of selecting an optimal linker, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of pharmaceutical PEGylation on drug metabolism and its clinical concerns | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validating Conjugation Efficiency: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise determination of conjugation efficiency is a critical quality attribute for bioconjugates, particularly antibody-drug conjugates (ADCs). Inaccurate measurements of the drug-to-antibody ratio (DAR) can have profound implications for both the efficacy and safety of a therapeutic. This guide provides an objective comparison of mass spectrometry-based methods with other common analytical techniques for validating conjugation efficiency, supported by experimental data and detailed protocols.
Mass spectrometry (MS) has emerged as a powerhouse for the in-depth characterization of ADCs, offering detailed insights into drug load distribution and the precise location of conjugation.[1][2] However, a comprehensive analytical strategy often involves orthogonal methods to ensure data accuracy and robustness. This guide will delve into the principles, advantages, and limitations of native mass spectrometry, reversed-phase liquid chromatography-mass spectrometry (RPLC-MS), and compare them with hydrophobic interaction chromatography (HIC) and UV/Vis spectroscopy.
Comparative Analysis of Key Techniques
The choice of analytical technique for determining conjugation efficiency depends on several factors, including the nature of the bioconjugate, the desired level of detail, and the stage of development. While UV/Vis spectroscopy offers a rapid and simple method for determining the average DAR, it lacks the ability to reveal the distribution of different drug-loaded species.[3][4] HIC is considered a reference technique for cysteine-linked ADCs, providing excellent separation of species with different drug loads.[5][6] However, mass spectrometry techniques, particularly when coupled with liquid chromatography, provide the most comprehensive characterization, including average DAR, drug load distribution, and site-specific conjugation information.[7][8]
| Technique | Principle | Information Provided | Throughput | Key Advantages | Key Limitations |
| Native Mass Spectrometry | Analysis of intact, non-denatured ADCs, preserving non-covalent interactions.[9] | Average DAR, drug load distribution (DLD), direct snapshot of heterogeneity.[7] | Moderate | Provides information on the entire ADC molecule in its native-like state.[7] | May have limitations with highly heterogeneous and low-concentration samples, though recent advancements like charge detection MS (CDMS) are addressing this.[10] |
| RPLC-MS | Separation of ADC subunits (light and heavy chains) under denaturing conditions followed by mass analysis.[5] | Average DAR, drug load distribution on each chain.[5] | High | Orthogonal method to HIC, provides chain-specific drug load information.[5] Can be challenging due to potential irreversible binding to the stationary phase.[11] | |
| HIC | Separation based on the hydrophobicity of the ADC, which increases with drug load.[5][12] | Average DAR, drug load distribution, relative quantification of each species.[5][13] | High | Robust and reproducible method, considered the standard for cysteine-linked ADCs.[5][14] | Not suitable for lysine-conjugated ADCs; traditional mobile phases are incompatible with MS.[11][15] |
| UV/Vis Spectroscopy | Calculation of average DAR based on the absorbance of the protein and the conjugated drug at different wavelengths.[3][4] | Average DAR only.[3][4] | Very High | Simple, rapid, and convenient.[3][] | Provides no information on drug load distribution; requires distinct absorbance maxima for the antibody and the drug.[12][] |
Experimental Data Summary
The following table summarizes representative data comparing the average DAR values obtained for the same ADC sample using different analytical techniques. The data demonstrates the general concordance between the methods, highlighting the importance of using orthogonal techniques for robust validation.
| ADC Sample | Native MS (Average DAR) | RPLC-MS (Average DAR) | HIC (Average DAR) | UV/Vis (Average DAR) |
| Cysteine-linked ADC (e.g., Brentuximab Vedotin) | 3.7 | 3.6 | 3.7 | 3.5 |
| Lysine-linked ADC (e.g., Trastuzumab Emtansine) | 3.1 | 3.2 | N/A | 3.0 |
Note: The data presented are representative values synthesized from multiple sources in the literature and are intended for comparative purposes. Actual results may vary depending on the specific ADC, experimental conditions, and instrumentation.[6][11][17]
Experimental Protocols
Native Mass Spectrometry Workflow
Native MS analysis aims to preserve the non-covalent interactions within the ADC, providing a snapshot of the intact molecule.
-
Sample Preparation: The ADC sample is buffer-exchanged into a volatile aqueous buffer, such as ammonium acetate, to ensure compatibility with mass spectrometry.[18]
-
Introduction and Ionization: The sample is introduced into the mass spectrometer via direct infusion or coupled to a size-exclusion chromatography (SEC) system for online buffer exchange and separation of aggregates.[7][11] Electrospray ionization (ESI) is used under non-denaturing conditions to generate gaseous ions of the intact ADC.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a high-resolution mass analyzer, such as a quadrupole time-of-flight (Q-TOF) instrument.[11]
-
Data Processing: The resulting mass spectrum, which contains a series of charge states for each drug-loaded species, is deconvoluted to determine the molecular weights of the different species. From this, the average DAR and drug load distribution are calculated.[18]
RPLC-MS Workflow
Reversed-phase liquid chromatography coupled with mass spectrometry is a powerful technique for analyzing the subunits of an ADC.
-
Sample Preparation: The interchain disulfide bonds of the ADC are reduced using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[5]
-
Chromatographic Separation: The reduced sample is injected onto a reversed-phase HPLC column. A gradient of increasing organic solvent is used to separate the light and heavy chains and their respective drug-conjugated forms based on their hydrophobicity.[5]
-
Mass Detection: The eluent from the HPLC is directly introduced into the mass spectrometer for online ESI-MS analysis.
-
Data Analysis: The mass spectra corresponding to each chromatographic peak are deconvoluted to determine the mass of each light and heavy chain variant. The weighted average DAR is then calculated based on the relative abundance of each species.[5]
Hydrophobic Interaction Chromatography (HIC) Workflow
HIC is a robust method for characterizing the heterogeneity of cysteine-linked ADCs.
-
Chromatographic Separation: The ADC sample is injected onto a HIC column in a mobile phase with a high salt concentration (e.g., ammonium sulfate) to promote hydrophobic interactions.[12] A decreasing salt gradient is then applied to elute the ADC species, with the unconjugated antibody eluting first and the more hydrophobic, higher drug-loaded species eluting later.[5]
-
Detection: The separated species are detected by UV absorbance, typically at 280 nm.[13]
-
Data Analysis: The area of each peak in the chromatogram, which corresponds to a specific drug-loaded species (e.g., DAR0, DAR2, DAR4), is integrated. The weighted average DAR is calculated from the relative peak areas.[5]
UV/Vis Spectroscopy Protocol
This method provides a straightforward estimation of the average DAR.
-
Measurement: The absorbance of the ADC solution is measured at two wavelengths: one where the protein has maximum absorbance (typically 280 nm) and another where the drug has a maximum absorbance.[]
-
Calculation: The concentrations of the antibody and the drug are determined using the Beer-Lambert law and their respective extinction coefficients.[] The average DAR is then calculated by taking the molar ratio of the drug to the antibody.[3]
Conclusion
The validation of conjugation efficiency is a multifaceted process that benefits from the application of orthogonal analytical techniques. While mass spectrometry, particularly in its native state and when coupled with liquid chromatography, offers the most detailed and comprehensive characterization of ADCs, techniques like HIC and UV/Vis spectroscopy remain valuable for routine analysis and as complementary methods.[19] The choice of methodology should be guided by the specific requirements of the analysis, with the ultimate goal of ensuring the quality, consistency, and efficacy of the final bioconjugate product.
References
- 1. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. newomics.com [newomics.com]
- 11. agilent.com [agilent.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmiweb.com [pharmiweb.com]
- 15. tandfonline.com [tandfonline.com]
- 17. lcms.cz [lcms.cz]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Qualitative analysis of antibody-drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, directly influencing its mechanism of action, stability, and therapeutic window. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies for key evaluation assays.
Introduction to Linker Technology in ADCs
Linkers in ADCs are sophisticated chemical bridges designed to ensure the stable circulation of the ADC in the bloodstream and to control the release of the cytotoxic payload at the tumor site.[1][2] The ideal linker prevents premature drug release that could lead to systemic toxicity while enabling efficient payload liberation within the target cancer cell or the tumor microenvironment.[2][3] Broadly, linkers are categorized into two main types: cleavable and non-cleavable.[4][5]
Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or inside tumor cells, such as low pH, high concentrations of certain enzymes, or a reducing environment.[6][7] This allows for the release of the payload in its active form.
Non-cleavable linkers , in contrast, are more stable and rely on the complete degradation of the antibody component within the lysosome of the target cell to release the payload.[6][8] This results in the payload being released with the linker and a residual amino acid attached.[9]
Comparative Analysis of Linker Characteristics
The choice between a cleavable and non-cleavable linker involves a trade-off between bystander effect, stability, and potential off-target toxicity.
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism of Payload Release | Enzymatic cleavage (e.g., Cathepsin B), pH sensitivity (acid-labile hydrazones), or reduction (disulfide bonds) in the tumor microenvironment or within the cell.[6][7] | Proteolytic degradation of the antibody in the lysosome of the target cell.[6][8] |
| Payload Form upon Release | Typically unmodified, potent payload. | Payload attached to the linker and an amino acid residue.[9] |
| Plasma Stability | Generally lower stability compared to non-cleavable linkers, with a risk of premature payload release.[5][10] | High plasma stability, minimizing off-target toxicity from premature drug release.[8][10] |
| Bystander Effect | Capable of inducing a bystander effect, where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[7][11] This is advantageous in heterogeneous tumors. | Generally, a limited or absent bystander effect as the released payload-linker-amino acid complex is often charged and less membrane-permeable.[5] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[12] | May be less effective as it relies on direct targeting of antigen-positive cells.[5] |
| Off-Target Toxicity | Higher potential for off-target toxicity due to the possibility of premature payload release.[5][12] | Lower potential for off-target toxicity due to high plasma stability.[10] |
| Examples of ADCs | Adcetris® (Brentuximab vedotin), Padcev® (Enfortumab vedotin), Enhertu® (Trastuzumab deruxtecan) | Kadcyla® (Trastuzumab emtansine) |
Quantitative Comparison of Adverse Events
A meta-analysis of commercially available ADCs highlighted significant differences in the safety profiles of those with cleavable versus non-cleavable linkers.[13]
| Adverse Event (Grade ≥3) | ADCs with Cleavable Linkers (N=1,082) | ADCs with Non-Cleavable Linkers (N=1,335) | Weighted Risk Difference (95% CI) |
| Any Adverse Event | 47% | 34% | -12.9% (-17.1% to -8.8%) |
| Neutropenia | Data suggests a significantly higher rate | Data suggests a significantly lower rate | -9.1% (-12% to -6.2%) |
| Anemia | Data suggests a significantly higher rate | Data suggests a significantly lower rate | -1.7% (-3.3% to -0.1%) |
Data sourced from a meta-analysis of 12 phase II/III clinical trials involving 9 commercially available ADCs.[13]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of payload release for cleavable and non-cleavable linkers and the subsequent cellular signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linker technologies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[4][6]
Workflow:
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[14]
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control.[14]
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-120 hours).[14]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
In Vitro Bystander Effect Assay
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.[15][16]
Workflow:
Methodology:
-
Cell Seeding: Co-culture antigen-positive (Ag+) and antigen-negative (Ag-) cells in the same wells of a 96-well plate. The Ag- cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification.[15]
-
ADC Treatment: Treat the co-culture with the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging and Analysis: Use fluorescence microscopy or a high-content imaging system to quantify the number of viable GFP-positive (Ag-) cells in the ADC-treated wells compared to untreated controls. A reduction in the number of Ag- cells indicates a bystander effect.[15]
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of premature payload release in plasma.[17][18]
Methodology:
-
Incubation: Incubate the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C.[17]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[17]
-
Analysis:
-
Intact ADC: Use techniques like hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to measure the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload loss.[17][19]
-
Free Payload: Use LC-MS/MS to quantify the concentration of released payload in the plasma at each time point.[18]
-
In Vivo Efficacy in Xenograft Models
This study evaluates the anti-tumor activity of the ADC in a living organism.[1][20]
Methodology:
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.[1][21]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[22]
-
Treatment: Administer the ADC, a vehicle control, and potentially a non-binding antibody control to different groups of mice.[21]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.[1]
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition (TGI) is a key efficacy metric.[21]
Pharmacokinetic (PK) Analysis
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the ADC.[22][23]
Methodology:
-
ADC Administration: Administer a single dose of the ADC to animals (typically mice or rats).[22]
-
Blood Sampling: Collect blood samples at various time points post-administration.[22]
-
Bioanalysis: Use validated analytical methods, such as ELISA or LC-MS/MS, to measure the concentrations of:
-
Total antibody
-
Intact ADC (conjugated antibody)
-
Free payload
-
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and half-life.[24][25]
Conclusion
The selection of a cleavable or non-cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous in treating heterogeneous tumors.[12] However, this often comes with a higher risk of off-target toxicity due to lower plasma stability.[5][12] Non-cleavable linkers provide greater stability, leading to a more favorable safety profile, but their efficacy is limited to antigen-positive cells.[5][10] Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the nature of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough evaluation using the experimental protocols outlined in this guide is essential for making an informed decision and advancing the most promising ADC candidates to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. adcreview.com [adcreview.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. benchchem.com [benchchem.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. books.rsc.org [books.rsc.org]
- 10. adcreview.com [adcreview.com]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 17. benchchem.com [benchchem.com]
- 18. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 19. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to HPLC Methods for Analyzing Boc-amino-PEG Conjugation Products
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of reaction products is paramount to ensure the purity, efficacy, and safety of the final conjugate. When working with Boc-amino-PEG linkers, which are instrumental in attaching molecules to various targets, High-Performance Liquid Chromatography (HPLC) emerges as the technique of choice for characterizing the conjugation products. This guide provides a comparative overview of the most common HPLC methods for analyzing Boc-amino-PEG conjugation products, complete with experimental data and detailed protocols to aid in method selection and development.
The analysis of Boc-amino-PEG conjugation products and their conjugates primarily relies on a few key HPLC techniques: Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX). Each method separates molecules based on different physicochemical properties, offering unique advantages for the analysis of these specific products.
Principles of Separation: Choosing the Right HPLC Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique that separates molecules based on their hydrophobicity.[1] The stationary phase is nonpolar (e.g., C18, C8, C4), while the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile (B52724) or methanol.[1] Molecules with greater hydrophobicity interact more strongly with the stationary phase, leading to longer retention times.[1] For relatively small molecules like Boc-amino-PEG linkers and their initial conjugation products, RP-HPLC generally provides superior resolution.[1]
Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their hydrodynamic radius (size) in solution.[][3] PEGylation of proteins or peptides leads to an increase in their hydrodynamic radius, making SEC an effective method for separating PEGylated conjugates from the native, unreacted molecules and other low molecular weight by-products.[][4]
Ion-Exchange Chromatography (IEX) separates molecules based on their net surface charge. The attachment of PEG chains can shield the charges on the surface of a protein or peptide, altering its overall charge density.[] This change in surface charge can be exploited to separate PEGylated products, including positional isomers, from the unmodified starting material.[][4]
Comparative Analysis of HPLC Methods
To facilitate method selection, the following tables summarize the key performance characteristics and typical experimental conditions for each HPLC method.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) | Ion-Exchange Chromatography (IEX) |
| Primary Separation Principle | Hydrophobicity[1] | Hydrodynamic Radius (Size)[][3] | Net Surface Charge[] |
| Primary Application | Purity assessment, separation of unreacted linker, peptide, and conjugate.[1] | Separation of PEGylated conjugates from native protein/peptide and aggregates.[4][5] | Separation of positional isomers of PEGylated conjugates.[][4] |
| Resolution | High for small molecules and peptides.[1] | Good for molecules with significant size differences. | High for molecules with different charge states.[6] |
| Throughput | Moderate to High | High | Moderate |
| Compatibility with MS | High, especially with volatile mobile phases.[] | Moderate, requires compatible mobile phases. | Moderate, requires compatible mobile phases.[8] |
Experimental Protocols
Below are detailed experimental protocols for each of the discussed HPLC methods, providing a starting point for method development.
Reversed-Phase HPLC (RP-HPLC) Protocol
This method is suitable for separating the unreacted peptide, the unreacted linker, and the final conjugate.[1]
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Column Temperature | 45 °C[9] |
Size-Exclusion Chromatography (SEC) Protocol
This method is effective for analyzing the degree of PEGylation by monitoring the increase in molecular weight.[4]
| Parameter | Condition |
| Column | TSKgel G3000SWXL or similar[4] |
| Mobile Phase | 150 mM Phosphate Buffer, pH 7.0[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 214 nm and 280 nm[3] |
| Column Temperature | Ambient[3] |
Ion-Exchange Chromatography (IEX) Protocol
This method can be applied to separate various isoforms of PEGylated products.[4]
| Parameter | Condition |
| Column | TSKgel SP-5PW (Cation Exchange) or similar[4] |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 7.0 |
| Mobile Phase B | 20 mM Phosphate Buffer + 1 M NaCl, pH 7.0 |
| Gradient | 0-50% B over 40 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | Ambient |
Experimental Workflow and Method Development
The process of developing a robust HPLC method is iterative and involves a logical progression of steps to achieve the desired separation.
Conclusion
The successful analysis of Boc-amino-PEG conjugation products is readily achievable with a systematic approach to HPLC method selection and development. Reversed-phase HPLC is often the best starting point for analyzing the reaction mixture, offering high resolution for the starting materials and the final product.[1] A C18 column with an acetonitrile/water gradient containing 0.1% TFA is an excellent initial choice for method development.[1] For analyzing the extent of PEGylation and separating conjugates based on size, SEC is a robust and efficient technique.[4] When the separation of positional isomers is critical, IEX provides the necessary selectivity by exploiting differences in surface charge.[][4]
Optimization of the gradient slope, temperature, and evaluation of alternative column chemistries can further enhance resolution and peak shape.[9] For unambiguous identification of conjugation products, coupling HPLC with mass spectrometry is highly recommended.[] By applying the principles and protocols outlined in this guide, researchers can develop robust and reliable analytical methods to support their bioconjugation research and drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 3. Chromatogram Detail [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 8. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blob.phenomenex.com [blob.phenomenex.com]
A Comparative Guide to the Biological Activity of Antibody-Drug Conjugates Synthesized with Different Linkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker technology dictates the ADC's stability in circulation, its payload release mechanism, and ultimately, its therapeutic window. This guide provides an objective comparison of the biological activity of ADCs synthesized with different linkers, supported by experimental data, to inform rational ADC design and development.
The Critical Role of the Linker in ADC Performance
The ideal linker must maintain a stable connection between the antibody and the payload in the systemic circulation to prevent premature drug release and associated off-target toxicity.[1][2] Upon reaching the target tumor cell, the linker must then facilitate the efficient release of the active payload.[2] The two primary categories of linkers, cleavable and non-cleavable, employ distinct strategies to achieve this delicate balance.[2]
Cleavable linkers are designed to be labile under specific physiological conditions that are prevalent within the tumor microenvironment or inside tumor cells.[2] These conditions include the acidic environment of lysosomes or the presence of specific enzymes that are overexpressed in cancer cells.[3][4]
Non-cleavable linkers , in contrast, rely on the complete degradation of the antibody component within the lysosome to release the payload.[2] This results in the payload being released with an attached amino acid residue from the antibody.
Comparative Analysis of ADC Performance with Different Linkers
The choice of linker has a profound impact on the in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic profile of an ADC. While direct head-to-head comparisons of numerous linkers under identical conditions are not always available in the literature, the following tables summarize representative data to illustrate the influence of linker chemistry on ADC performance.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In the context of ADCs, it represents the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population in vitro.
| Linker Type | ADC Example | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Cleavable | |||||
| Valine-Citrulline (VC) | Trastuzumab-vc-MMAE | MMAE | N87 (HER2+) | ~13-43 | [5] |
| Valine-Citrulline (VC) | Anti-CD22-vc-MMAE | MMAE | BJAB (CD22+) | - | [6] |
| β-glucuronide | Trastuzumab-glucuronide-MMAE | MMAE | - | - | [5] |
| Non-Cleavable | |||||
| Thioether (SMCC) | Ado-trastuzumab emtansine (T-DM1) | DM1 | Multiple HER2+ | - | [5] |
| Thioether (SMCC) | Anti-EpCAM-SMCC-DM1 | DM1 | Multiple EpCAM+ | 5-100 fold higher than cleavable linker ADC in some lines | [5] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. The data presented here are for illustrative purposes and should not be considered a direct comparison across different studies.
In Vivo Efficacy
The in vivo efficacy of an ADC is typically evaluated in xenograft models, where human tumor cells are implanted into immunocompromised mice. The key metric for efficacy is tumor growth inhibition (TGI).
| Linker Type | ADC Example | Payload | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| Cleavable | |||||
| Valine-Citrulline (VC) | Araris Topo 1 ADC (DAR 2) | Topoisomerase 1 Inhibitor | NCI-N87 (colon cancer) | Superior to T-DXd at the same payload dose | [7] |
| GGFG | Trastuzumab deruxtecan (B607063) (T-DXd) | Topoisomerase 1 Inhibitor | NCI-N87 (colon cancer) | - | [7] |
| Non-Cleavable | |||||
| Thioether (SMCC) | Ado-trastuzumab emtansine (T-DM1) | DM1 | Multiple HER2+ models | - | [8] |
Note: In vivo efficacy is influenced by a multitude of factors, including the tumor model, dosing schedule, and the overall properties of the ADC. The data presented are examples from specific studies.
Pharmacokinetics and Stability
The stability of the linker in plasma is a critical determinant of an ADC's safety profile. Premature payload release can lead to systemic toxicity.
| Linker Type | Release Mechanism | Plasma Stability (Half-life) | Key Characteristics | Reference |
| Cleavable | ||||
| Hydrazone | pH-sensitive (acidic) | Variable, can be low | Cleaved in the acidic environment of endosomes/lysosomes. | [1] |
| Disulfide | Reduction-sensitive | Moderate to High | Cleaved by high intracellular glutathione (B108866) concentrations. | [1] |
| Peptide (e.g., Val-Cit) | Protease-sensitive | High | Cleaved by lysosomal proteases like Cathepsin B. | [1][9] |
| β-glucuronide | Enzyme-sensitive | High | Cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment. | [1][9] |
| Non-Cleavable | ||||
| Thioether (e.g., SMCC) | Antibody degradation | Very High | Releases payload-linker-amino acid complex after lysosomal degradation of the antibody. | [2][9] |
Note: Plasma stability is influenced by the specific linker chemistry, conjugation site, and the surrounding molecular environment.[10]
The Bystander Effect: A Key Differentiator for Cleavable Linkers
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect".[11] This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cancer cell and kills neighboring antigen-negative tumor cells.[11] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[12] Non-cleavable linkers, which release a charged payload-linker-amino acid complex, generally do not produce a significant bystander effect as the charged metabolite cannot efficiently cross cell membranes.[13]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of ADC performance. The following sections provide outlines for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and appropriate controls (e.g., unconjugated antibody, free payload).
-
Incubation: Incubate the plates for a period of 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
Protocol Outline:
-
Model Establishment: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
ADC Administration: Administer the ADC and control vehicles (e.g., unconjugated antibody, saline) via an appropriate route (typically intravenous).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition and perform statistical analysis to compare treatment groups.
Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Protocol Outline:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with the ADC at various concentrations.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Use imaging or flow cytometry to quantify the viability of the fluorescently labeled antigen-negative cells.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations.
Signaling Pathways of Common ADC Payloads
The cytotoxic payload of an ADC ultimately determines the mechanism of cell killing. Understanding the signaling pathways affected by these payloads is crucial for predicting efficacy and potential resistance mechanisms.
Microtubule Inhibitors (MMAE and DM1)
Monomethyl auristatin E (MMAE) and derivatives of maytansine (B1676224) (e.g., DM1) are potent microtubule inhibitors that disrupt the dynamics of microtubule polymerization and depolymerization.[14] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14][15]
DNA-Damaging Agents (PBD Dimers)
Pyrrolobenzodiazepine (PBD) dimers are highly potent DNA-damaging agents that bind to the minor groove of DNA and form covalent crosslinks between the two DNA strands.[16][17] This blocks DNA replication and transcription, leading to cell death.[17]
Conclusion
The choice of linker is a critical parameter in the design of an ADC, with profound implications for its biological activity. Cleavable linkers can offer the advantage of a bystander effect, which is beneficial for treating heterogeneous tumors, but may have lower plasma stability compared to non-cleavable linkers. Non-cleavable linkers generally exhibit superior stability, potentially leading to a better safety profile, but their efficacy is limited to antigen-positive cells. A thorough understanding of the interplay between the antibody, linker, and payload, supported by robust in vitro and in vivo experimental data, is essential for the development of safe and effective ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. adcreview.com [adcreview.com]
- 17. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Steric Hindrance: A Comparative Guide to Branched vs. Linear PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical design parameter that can significantly influence the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Poly(ethylene glycol) (PEG) has emerged as a gold standard for linkers due to its hydrophilicity, biocompatibility, and ability to improve the pharmacological properties of conjugated molecules. However, the architectural choice between a linear and a branched PEG linker presents a nuanced decision with significant implications for steric hindrance and overall conjugate performance. This guide provides an objective comparison of branched and linear PEG linkers, supported by experimental data and detailed methodologies, to facilitate informed decision-making in the design of next-generation biotherapeutics.
The architecture of a PEG linker directly impacts its three-dimensional conformation and, consequently, the degree of steric hindrance it imparts. Linear PEG linkers consist of a single, straight chain of repeating ethylene (B1197577) glycol units, offering a more flexible and less bulky structure.[1] In contrast, branched PEG linkers feature multiple PEG arms extending from a central core, resulting in a larger hydrodynamic volume and greater steric shielding.[1][] This fundamental structural difference is a key determinant of a bioconjugate's interaction with its biological environment.
Comparative Analysis of Performance Attributes
The decision between a linear and a branched PEG linker involves a trade-off between several key performance indicators. Branched PEGs can offer superior shielding effects, which can translate to a longer in vivo circulation half-life by reducing renal clearance.[][4] They also provide the opportunity for a higher payload capacity in applications such as antibody-drug conjugates (ADCs), where multiple drug molecules can be attached to a single linker.[][5] However, the increased steric bulk of branched linkers can sometimes be detrimental, potentially impeding the binding of the conjugated molecule to its target or hindering the enzymatic cleavage of the linker for drug release, which can lead to reduced cytotoxicity.[]
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the effects of linear and branched PEG linkers on key performance parameters of bioconjugates.
| Linker Architecture | Molecule | Effect | Fold Change (vs. No/Linear PEG) | Reference |
| Linear (4 kDa) | Affibody-Drug Conjugate | Half-life Extension | 2.5-fold | [6] |
| Linear (10 kDa) | Affibody-Drug Conjugate | Half-life Extension | 11.2-fold | [6] |
| Linear (4 kDa) | Affibody-Drug Conjugate | In Vitro Cytotoxicity Reduction | 4.5-fold | [6] |
| Linear (10 kDa) | Affibody-Drug Conjugate | In Vitro Cytotoxicity Reduction | 22-fold | [6] |
| Branched (4-arm, 10 kDa) | Nanoparticle | Protein Adsorption Reduction | Most significant vs. linear PEGs | [7] |
| Branched | Antibody-Drug Conjugate | Drug-to-Antibody Ratio (DAR) | Higher potential than linear | [5] |
| Linker Architecture | Parameter | Observation | Reference |
| Linear | Steric Hindrance | Minimal, ideal for site-specific conjugation | [1] |
| Branched | Steric Hindrance | Increased, provides enhanced shielding | [1][8] |
| Linear | Hydrodynamic Volume | Smaller compared to branched of similar MW | [] |
| Branched | Hydrodynamic Volume | Larger, can lead to reduced renal clearance | [][4] |
| Linear | In Vivo Half-life | Generally increased | [9] |
| Branched | In Vivo Half-life | Often superior extension compared to linear | [][4] |
| Linear | Binding Affinity | Less likely to be negatively impacted | [] |
| Branched | Binding Affinity | Potential for reduction due to steric hindrance | [] |
Visualizing the Concepts
To better illustrate the structural differences and experimental considerations, the following diagrams have been generated.
References
- 1. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 4. hpst.cz [hpst.cz]
- 5. agilent.com [agilent.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
The Strategic Choice: A Cost-Benefit Analysis of Custom-Synthesized vs. Off-the-Shelf PEG Linkers
For researchers, scientists, and drug development professionals, the selection of polyethylene (B3416737) glycol (PEG) linkers is a critical decision that significantly impacts the efficacy, safety, and manufacturability of bioconjugates. While off-the-shelf PEG linkers offer convenience and immediate availability, custom synthesis provides unparalleled flexibility to optimize molecular design and enhance therapeutic performance. This guide presents a comprehensive cost-benefit analysis of these two sourcing strategies, supported by experimental data and detailed protocols to inform your selection process.
Executive Summary
The decision between custom synthesis and off-the-shelf PEG linkers hinges on a trade-off between upfront investment and long-term therapeutic advantage. Off-the-shelf linkers are ideal for proof-of-concept studies and applications where standard linker chemistry is sufficient. In contrast, custom synthesis is often the superior choice for developing novel therapeutics, optimizing pharmacokinetic profiles, and creating intellectual property. The ability to precisely control linker length, architecture, and functionality through custom synthesis can lead to significant improvements in drug solubility, stability, and in vivo efficacy.
Cost-Benefit Analysis: A Head-to-Head Comparison
The cost of PEG linkers is a multifaceted issue, encompassing not only the initial purchase price but also the downstream implications for research, development, and manufacturing.
Quantitative Cost Comparison
The following table provides an estimated cost comparison between off-the-shelf and custom-synthesized PEG linkers. Prices for off-the-shelf linkers are based on catalog prices from various suppliers, while custom synthesis costs are estimated based on typical service models like Fee-for-Service (FFS) and Full-Time Equivalent (FTE).[1][2][3]
| Feature | Off-the-Shelf PEG Linkers | Custom-Synthesized PEG Linkers |
| Unit Cost (per gram) | $100 - $1,000+ (for common, non-GMP grade) | $500 - $5,000+ (highly dependent on complexity, scale, and purity)[4][5] |
| Initial Investment | Low | High (includes process development and analytical method development) |
| Lead Time | 1-3 business days | 4-12 weeks or more |
| Scalability | Limited to supplier's stock and production capacity | High (process can be optimized for large-scale GMP manufacturing) |
| Intellectual Property | None | Potential for novel composition of matter patents |
Note: These are estimated costs and can vary significantly based on the specific linker, quantity, purity, and supplier.
Qualitative Cost-Benefit Breakdown
| Aspect | Off-the-Shelf PEG Linkers | Custom-Synthesized PEG Linkers |
| Flexibility & Innovation | Limited to commercially available structures. | High degree of flexibility in designing novel linker architectures, lengths, and functionalities to optimize drug performance.[6] |
| Performance Optimization | Sub-optimal performance if the available linkers do not perfectly match the therapeutic needs. | Enables fine-tuning of pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and safety.[7] |
| Purity & Homogeneity | Generally high purity for monodisperse products, but polydispersity can be an issue with some polymeric PEGs.[8][9] | Can be synthesized to very high purity and homogeneity, which is critical for regulatory approval and consistent clinical performance.[10] |
| Speed for Early-Stage Research | Faster access for initial proof-of-concept studies. | Slower initial timeline due to synthesis and characterization. |
| Long-Term Value | May lead to compromises in the final product's performance and market differentiation. | Can create a superior product with a strong competitive advantage and intellectual property protection. |
Performance Comparison: The Impact of Linker Design
The structure of a PEG linker directly influences the performance of a bioconjugate. Custom synthesis allows for the rational design of linkers to achieve desired therapeutic outcomes.
Impact on Pharmacokinetics
The length and branching of a PEG linker can significantly alter the pharmacokinetic (PK) profile of a therapeutic molecule.[11] Custom synthesis allows for the precise tuning of these parameters to achieve the desired circulation half-life, biodistribution, and clearance rate.
| Parameter | Off-the-Shelf (Standard Lengths) | Custom-Synthesized (Optimized Length) |
| Circulation Half-life | May be shorter or longer than optimal. | Can be precisely controlled to maximize therapeutic window. |
| Bioavailability | Variable, dependent on how well the standard linker complements the drug. | Can be enhanced by optimizing linker hydrophilicity and size. |
| Tissue Distribution | May lead to unintended accumulation in certain tissues. | Can be tailored to improve tumor targeting or avoid specific organs. |
This table illustrates general trends. Actual performance is highly dependent on the specific drug and linker combination.
A study on affibody-based drug conjugates demonstrated that varying the PEG linker length had a significant impact on both the circulation half-life and in vitro cytotoxicity.[12] While a longer PEG chain increased the half-life, it also reduced cytotoxicity, highlighting the need for careful optimization of linker length, a level of control primarily achievable through custom synthesis.
Impact on Efficacy and Safety
The choice of linker can directly impact the efficacy and safety of a drug conjugate. Custom linkers can be designed with specific cleavage sites that are sensitive to the tumor microenvironment, leading to targeted drug release and reduced off-target toxicity.[13]
Experimental Protocols
To aid researchers in their evaluation of PEG linkers, this section provides detailed methodologies for key experiments.
Protocol 1: Comparative Analysis of PEGylation Efficiency
Objective: To compare the conjugation efficiency of a custom-synthesized PEG linker versus an off-the-shelf alternative.
Materials:
-
Protein/antibody of interest
-
Off-the-shelf activated PEG linker (e.g., mPEG-NHS ester)
-
Custom-synthesized activated PEG linker
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Tris or glycine)
-
Analytical SEC column
-
HPLC system with UV detector
-
Mass spectrometer
Procedure:
-
Reaction Setup: Prepare separate reaction mixtures for the off-the-shelf and custom PEG linkers. Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Add the PEG linker at a defined molar excess (e.g., 5:1, 10:1 linker-to-protein ratio).
-
Incubation: Incubate the reactions at a controlled temperature (e.g., room temperature or 4°C) with gentle mixing for a specific duration (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted activated PEG.
-
Analysis by SEC-HPLC: Inject an aliquot of each reaction mixture onto an analytical size-exclusion chromatography (SEC) column to separate the PEGylated protein from the unreacted protein and excess PEG.
-
Quantification: Determine the percentage of conjugated protein by integrating the peak areas of the different species (unconjugated, mono-PEGylated, multi-PEGylated) from the SEC chromatogram.
-
Mass Spectrometry: Confirm the identity and determine the degree of PEGylation of the conjugates by mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay for Antibody-Drug Conjugates (ADCs)
Objective: To evaluate the in vitro potency of ADCs constructed with custom versus off-the-shelf PEG linkers.
Materials:
-
Cancer cell line expressing the target antigen
-
Complete cell culture medium
-
ADCs prepared with off-the-shelf and custom PEG linkers
-
Control antibody (unconjugated)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the assay. Incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs and the control antibody in complete cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. Plot the cell viability as a function of ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each conjugate.[7]
Visualization of Key Workflows
Decision-Making Workflow for PEG Linker Sourcing
The following diagram illustrates the key decision points when choosing between custom synthesis and off-the-shelf PEG linkers.
Caption: A flowchart illustrating the decision-making process for selecting a PEG linker sourcing strategy.
Conclusion
The choice between custom-synthesized and off-the-shelf PEG linkers is a strategic one with significant implications for drug development. While off-the-shelf options provide speed and cost-effectiveness for early-stage research, custom synthesis offers the control and flexibility necessary to develop highly optimized and differentiated therapeutics. By carefully considering the cost-benefit trade-offs and conducting rigorous experimental comparisons, researchers can make an informed decision that best aligns with their project goals and long-term vision.
References
- 1. Costs for Custom Synthesis & Contract Models - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]
- 2. Full Time Equivalent — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 3. m.youtube.com [m.youtube.com]
- 4. unthsc.edu [unthsc.edu]
- 5. Polyethylene glycol manufacturer Manufacturers & Suppliers, China polyethylene glycol manufacturer Manufacturers Price [made-in-china.com]
- 6. PEG Linker, PEGylation & Custom Synthesis - Biochempeg [zpeg.net]
- 7. benchchem.com [benchchem.com]
- 8. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]
- 9. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 10. High purity Discrete PEG products [jenkemusa.com]
- 11. Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. purepeg.com [purepeg.com]
A Comparative Guide to Heterobifunctional PEG Linkers in Bioconjugation: The Case of N-(Azido-PEG3)-N-Boc-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of targeted therapeutics and diagnostics, the choice of a chemical linker is a critical determinant of the efficacy, stability, and overall performance of bioconjugates. Among the most versatile tools for this purpose are heterobifunctional polyethylene (B3416737) glycol (PEG) linkers. This guide provides a comprehensive comparison of N-(Azido-PEG3)-N-Boc-PEG3-acid, a popular heterobifunctional PEG linker, with a close alternative, showcasing its applications and providing detailed experimental insights.
This compound is a branched PEG derivative featuring three key functional groups: a terminal azide (B81097) group for bioorthogonal "click chemistry," a Boc-protected amine for controlled, sequential conjugation, and a terminal carboxylic acid for stable amide bond formation with primary amines.[1] This unique architecture makes it a valuable reagent in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3] The PEG3 spacers enhance the solubility and reduce the immunogenicity of the resulting conjugate.[4][]
Head-to-Head Comparison: this compound vs. an Alternative
For a direct comparison, we will consider a structurally similar linker where the Boc protecting group is replaced with an Fmoc (9-fluorenylmethoxycarbonyl) group: N-(Azido-PEG3)-N-Fmoc-PEG3-acid . The primary difference lies in the deprotection chemistry of the amine, which dictates the overall synthetic strategy.
| Feature | This compound | N-(Azido-PEG3)-N-Fmoc-PEG3-acid |
| Amine Protecting Group | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Acidic (e.g., Trifluoroacetic acid) | Basic (e.g., Piperidine) |
| Orthogonal Chemistry | Compatible with base-labile protecting groups | Compatible with acid-labile protecting groups |
| Click Chemistry Handle | Azide (for reaction with alkynes) | Azide (for reaction with alkynes) |
| Amine Coupling Handle | Carboxylic Acid (for reaction with amines) | Carboxylic Acid (for reaction with amines) |
| Key Advantage | Robust and widely used in solution-phase synthesis. | Mild deprotection conditions, ideal for solid-phase peptide synthesis and acid-sensitive substrates. |
Applications in Bioconjugation
The unique trifunctional nature of this compound and its derivatives allows for a modular and efficient approach to constructing complex bioconjugates. A notable application is in the development of targeted imaging agents. For instance, a closely related derivative, N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, was utilized in the synthesis of a bispecific heterodimer for prostate cancer imaging.[6] This highlights the linker's utility in bringing together multiple molecular entities with high precision.
Logical Workflow for Bioconjugate Synthesis
The synthesis of a bioconjugate, such as an antibody-drug conjugate (ADC), using this compound typically follows a sequential, three-step process.
Caption: Sequential conjugation workflow using this compound.
Experimental Protocols
Below are representative protocols for key steps in the synthesis of an antibody-drug conjugate using this compound.
Protocol 1: Boc Deprotection and Payload Conjugation
Objective: To deprotect the Boc-amine and conjugate a payload to the linker.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Amine-reactive payload (e.g., with a primary amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM three times to ensure complete removal of TFA. The resulting product is the deprotected linker as a TFA salt.
-
-
Payload Conjugation:
-
Dissolve the deprotected linker and the amine-reactive payload in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution to activate the carboxylic acid of the linker.
-
Stir at room temperature for 30 minutes.
-
Add the amine-containing payload (1.0 equivalent) and DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Purify the resulting payload-linker conjugate by reverse-phase HPLC.
-
Protocol 2: Antibody Modification and Click Chemistry
Objective: To introduce an alkyne handle onto the antibody and perform the click reaction with the azido-linker-payload.
Materials:
-
Monoclonal antibody (mAb)
-
Alkyne-NHS ester
-
Phosphate-buffered saline (PBS), pH 7.4
-
Azido-linker-payload from Protocol 1
-
Copper(II) sulfate (B86663) (for CuAAC)
-
Sodium ascorbate (B8700270) (for CuAAC)
-
DBCO-alkyne (for SPAAC)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Modification (Lysine-based):
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of Alkyne-NHS ester (dissolved in DMSO) to the antibody solution.
-
Incubate the reaction at room temperature for 2-4 hours with gentle stirring.
-
Remove excess alkyne reagent by buffer exchange using an SEC column equilibrated with PBS.
-
-
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
To the alkyne-modified antibody, add the azido-linker-payload (5-10 fold molar excess).
-
Add a freshly prepared solution of copper(II) sulfate (final concentration ~1 mM) and sodium ascorbate (final concentration ~5 mM).
-
Incubate the reaction at room temperature for 4-12 hours.
-
Purify the resulting ADC by SEC to remove unreacted linker-payload and copper catalyst.
-
-
Click Chemistry (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC):
-
If the antibody was modified with a strained alkyne (e.g., DBCO), add the azido-linker-payload (5-10 fold molar excess) to the modified antibody.
-
Incubate the reaction at 4°C overnight.
-
Purify the resulting ADC by SEC.
-
Data Presentation: Characterization of the Final ADC
The successful synthesis of an ADC requires rigorous characterization to determine key quality attributes.
| Parameter | Method | Typical Expected Outcome |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or LC-MS | A distribution of species with a calculated average DAR (e.g., 3.5 - 4.0 for lysine (B10760008) conjugation). |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | A major peak corresponding to the monomeric ADC, with minimal aggregation (<5%). |
| Antigen Binding Affinity | ELISA or Surface Plasmon Resonance (SPR) | Binding affinity of the ADC should be comparable to the unconjugated antibody. |
| In Vitro Cytotoxicity | Cell-based assay (e.g., MTS or CellTiter-Glo) | Potent and specific killing of antigen-positive cancer cells, with a significantly lower effect on antigen-negative cells. |
Signaling Pathways in ADC-Mediated Cell Killing
The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell to induce apoptosis. The following diagram illustrates the general signaling pathway.
Caption: General mechanism of action for an antibody-drug conjugate.
This guide provides a foundational understanding of the application and comparison of this compound in the context of modern bioconjugation. The choice of linker and the synthetic strategy are paramount to the development of effective and safe targeted therapies.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling N-(Azido-PEG3)-N-Boc-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of N-(Azido-PEG3)-N-Boc-PEG3-acid. This compound presents a complex hazard profile due to its azide, carboxylic acid, and Boc-protected amine functionalities. Adherence to these guidelines is critical to ensure laboratory safety and proper chemical management.
Hazard Identification and Risk Assessment
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The primary hazards are associated with its functional groups:
-
Azide Group: Organic azides are potentially explosive and can decompose with energy input from heat, light, or pressure[2]. They are also highly toxic, with a toxicity similar to cyanide[2][3]. A significant risk is the formation of highly shock-sensitive and explosive metal azides upon contact with heavy metals such as lead, copper, silver, zinc, and mercury[3]. Mixing with acid can produce the toxic and explosive gas, hydrogen azide[4].
-
Carboxylic Acid Group: While the specific acidity of this compound is not detailed, it should be handled as a potential skin and eye irritant. Exposure to acid fumes can also cause respiratory irritation[5].
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is typically removed using strong acids like trifluoroacetic acid (TFA), which is corrosive and requires specific handling precautions[6][7]. The deprotection process generates gas (carbon dioxide), which necessitates that the reaction is not performed in a closed system[7].
-
PEGylated Moiety: Polyethylene glycol (PEG) chains can enhance the solubility of the compound but also require specific storage conditions to prevent degradation, such as protection from light and oxidation[8].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks associated with this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields | Nitrile or butyl rubber gloves (double gloving recommended)[5][9] | Laboratory coat | Not generally required if handled in a fume hood |
| Conducting reactions | Chemical safety goggles and a face shield[5] | Nitrile or butyl rubber gloves (double gloving recommended)[5][9] | Chemical-resistant apron over a laboratory coat[10] | Not generally required if handled in a fume hood |
| Work-up and purification | Chemical safety goggles and a face shield[5] | Nitrile or butyl rubber gloves (double gloving recommended)[5][9] | Chemical-resistant apron over a laboratory coat[10] | If fumes are generated, use a respirator with an appropriate acid gas cartridge[5] |
| Handling spills | Chemical safety goggles and a face shield[5] | Heavy-duty nitrile or butyl rubber gloves | Acid-resistant suit or coveralls (e.g., Tychem®)[5][11] | Respirator with an appropriate acid gas cartridge[5] |
| Waste disposal | Chemical safety goggles | Nitrile or butyl rubber gloves | Laboratory coat | Not generally required |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from receiving to disposal.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. ucd.ie [ucd.ie]
- 3. benchchem.com [benchchem.com]
- 4. drexel.edu [drexel.edu]
- 5. leelinework.com [leelinework.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 9. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
